Veliparib dihydrochloride
Description
Propriétés
IUPAC Name |
2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.2ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);2*1H/t13-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBSVDCHFMEYBX-FFXKMJQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670432 | |
| Record name | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912445-05-7 | |
| Record name | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Veliparib Dihydrochloride in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Veliparib (dihydrochloride), a potent, orally bioavailable small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2, stands at the forefront of targeted cancer therapies. Its primary mechanism of action revolves around the disruption of DNA repair pathways, leading to synthetic lethality in cancer cells with pre-existing DNA repair defects, most notably in those with BRCA1/2 mutations. This guide provides a comprehensive technical overview of veliparib's core mechanism of action in DNA repair, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows. By inhibiting the base excision repair (BER) pathway, veliparib leads to the accumulation of single-strand breaks (SSBs), which, upon encountering replication forks, are converted into highly cytotoxic double-strand breaks (DSBs). In homologous recombination (HR) deficient tumors, the inability to repair these DSBs results in genomic instability and cell death. Furthermore, veliparib has demonstrated significant potential as a chemosensitizing and radiosensitizing agent, potentiating the efficacy of DNA-damaging cancer treatments.
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
Veliparib exerts its therapeutic effect by competitively inhibiting the activity of PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] PARP enzymes detect SSBs and, upon activation, catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of other DNA repair factors to the site of damage.
By binding to the NAD+ binding site of PARP, veliparib prevents PAR chain formation, effectively stalling the BER pathway.[3] This inhibition leads to the accumulation of unrepaired SSBs. When the replication fork encounters these SSBs, it can lead to replication fork collapse and the formation of more complex and lethal DNA lesions, namely double-strand breaks (DSBs).[2]
In normal, healthy cells, these DSBs can be efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway, such as those with mutations in the BRCA1 or BRCA2 genes, these DSBs cannot be properly repaired.[4][5] The cell is then forced to rely on error-prone repair mechanisms like non-homologous end joining (NHEJ), leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept, where the inhibition of two DNA repair pathways (in this case, PARP inhibition and HR deficiency) is lethal to the cell while inhibition of either one alone is not, is known as synthetic lethality .[4]
Signaling Pathway of Veliparib's Action
Caption: Mechanism of action of veliparib leading to synthetic lethality in HR-deficient cells.
Quantitative Data on Veliparib's Activity
The efficacy of veliparib has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Veliparib
| Target | Assay Type | Parameter | Value (nM) | Reference |
| PARP1 | Cell-free | Ki | 5.2 | [1][3] |
| PARP2 | Cell-free | Ki | 2.9 | [1][3] |
| PARP1 | Cell-free | IC50 | 1.42 | [6] |
| PARP2 | Cell-free | IC50 | 1.5 | [6] |
| PARP Activity | C41 cells | EC50 | 2 | [3] |
Table 2: IC50 Values of Veliparib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A4-Fuk | Unknown | 43.57 | [3] |
| JVM-2 | Leukemia | 42.92 | [3] |
| MOLT-4 | Leukemia | 42.25 | [3] |
| Ishikawa | Endometrial Carcinoma | 133.5 | [7] |
Table 3: Clinical Efficacy of Veliparib in the VELIA/GOG-3005 Trial (First-Line Ovarian Cancer)
| Patient Population | Treatment Arm | Median Progression-Free Survival (months) | Hazard Ratio (95% CI) | p-value | Reference |
| BRCA-mutated | Veliparib-throughout | 34.7 | 0.44 (0.28-0.68) | <0.001 | [8] |
| Control | 22.0 | [8] | |||
| HRD-positive | Veliparib-throughout | 31.9 | 0.57 (0.43-0.76) | <0.001 | [8] |
| Control | 20.5 | [8] | |||
| Intent-to-Treat (ITT) | Veliparib-throughout | 23.5 | 0.68 (0.56-0.83) | <0.001 | [8][9] |
| Control | 17.3 | [8][9] | |||
| HRD/BRCAwt | Veliparib-throughout | 22.9 | 0.76 (0.53-1.09) | - | [2][10] |
| Control | 19.8 | [2][10] | |||
| HR-proficient (HRP) | Veliparib-throughout | 15.0 | 0.765 (0.56-1.04) | - | [2][10] |
| Control | 11.5 | [2][10] |
Key Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are protocols for key assays used to evaluate the mechanism of action of veliparib.
PARP Activity Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of PARP and its inhibition by compounds like veliparib.
Principle: The assay measures the amount of NAD+ consumed by PARP1 during its auto-PARylation reaction. The remaining NAD+ is then converted to NADH, which is detected by a luciferase-based reaction that generates a chemiluminescent signal.
Methodology:
-
Reagent Preparation: Prepare assay buffer, PARP1 enzyme solution, activated DNA, NAD+, and the detection reagent according to the manufacturer's instructions (e.g., BPS Bioscience PARP1 Chemiluminescence Activity Assay Kit).
-
Inhibitor Preparation: Prepare a serial dilution of veliparib in assay buffer.
-
Reaction Setup: In a 96-well white plate, add the PARP1 enzyme, activated DNA, and the veliparib dilution (or vehicle control).
-
Initiation of Reaction: Add NAD+ to each well to start the enzymatic reaction. Incubate at room temperature for the specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent to each well. This reagent will convert the remaining NAD+ to a luminescent signal.
-
Measurement: Read the luminescence on a plate reader. The signal is inversely proportional to the PARP1 activity.
-
Data Analysis: Calculate the percent inhibition for each veliparib concentration and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with veliparib, alone or in combination with other agents.
Principle: Single cells are seeded at a low density and allowed to grow into colonies. The number of colonies formed after treatment is a measure of the surviving fraction of cells.
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of veliparib, a DNA-damaging agent (e.g., cisplatin), or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days), changing the media as needed.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a methanol/acetic acid solution, and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as containing >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the control.
γH2AX Foci Formation Assay (Immunofluorescence)
This assay is used to detect and quantify DNA double-strand breaks (DSBs).
Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DSBs. These γH2AX molecules can be visualized as distinct nuclear foci using immunofluorescence microscopy.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with veliparib, a DNA-damaging agent, or a combination.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent solution (e.g., 0.25% Triton X-100 in PBS).[11]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
Visualizing Workflows and Relationships
Experimental Workflow for Assessing Veliparib's Potentiation of Chemotherapy
Caption: A typical experimental workflow to evaluate the synergistic effects of veliparib and chemotherapy.
Logical Relationship of HRD Status and PARP Inhibitor Efficacy
Caption: The relationship between HRD status, assessment methods, and the predicted efficacy of PARP inhibitors.
Conclusion
Veliparib dihydrochloride represents a significant advancement in the targeted therapy of cancers with DNA repair deficiencies. Its well-defined mechanism of action, centered on the inhibition of PARP1/2 and the induction of synthetic lethality in HR-deficient tumors, provides a strong rationale for its clinical development and use. The quantitative data from preclinical and clinical studies underscore its potency and clinical benefit, particularly in BRCA-mutated and HRD-positive ovarian cancer. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the nuances of veliparib's activity and to explore novel combination strategies. The continued exploration of biomarkers for sensitivity and resistance will be crucial in optimizing the clinical application of veliparib and other PARP inhibitors, ultimately improving outcomes for patients with cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase I Study of Veliparib (ABT-888) Combined with Cisplatin and Vinorelbine in Advanced Triple-Negative Breast Cancer and/or BRCA Mutation-Associated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Veliparib Plus Chemotherapy Meets Primary Endpoint in Advanced Ovarian Cancer - The ASCO Post [ascopost.com]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. Impact of homologous recombination status and responses with veliparib combined with first-line chemotherapy in ovarian cancer in the Phase 3 VELIA/GOG-3005 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of Veliparib Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veliparib (ABT-888) is a potent, orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2 (PARP-1 and PARP-2), which are critical components of the DNA damage response (DDR) network.[1][2][3] PARP enzymes, particularly PARP-1, play a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic DNA double-strand breaks (DSBs).[4] In tumors with pre-existing defects in DSB repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP can lead to synthetic lethality and targeted cell death.[5] Furthermore, Veliparib has been shown to potentiate the cytotoxic effects of DNA-damaging agents, including chemotherapy and radiotherapy, across a range of preclinical cancer models.[6][7][8] This technical guide provides a comprehensive overview of the preclinical studies on the efficacy of Veliparib dihydrochloride, focusing on its mechanism of action, experimental protocols, and quantitative data from key studies.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Veliparib competitively inhibits the binding of NAD+ to the catalytic domain of PARP-1 and PARP-2, preventing the synthesis of poly(ADP-ribose) (PAR) chains.[2][9] This inhibition has two major consequences for cancer cells:
-
Inhibition of DNA Single-Strand Break Repair: PARP-1 is a key sensor of SSBs. Upon binding to damaged DNA, it becomes activated and synthesizes PAR chains, which recruit other DNA repair proteins to the site of damage. By inhibiting this process, Veliparib leads to the accumulation of SSBs.
-
PARP Trapping: While Veliparib is considered a relatively weak PARP trapper compared to other PARP inhibitors, it still promotes the retention of PARP-1 on DNA at the site of breaks.[9] This trapped PARP-DNA complex is a physical impediment to DNA replication and transcription, leading to the formation of toxic DSBs.
In cancer cells with homologous recombination (HR) deficiency, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, cell death. This concept is known as synthetic lethality.
References
- 1. Veliparib for the treatment of solid malignancies | Semantic Scholar [semanticscholar.org]
- 2. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Study of Veliparib (ABT-888) Combined with Cisplatin and Vinorelbine in Advanced Triple-Negative Breast Cancer and/or BRCA Mutation-Associated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1 study evaluating the pharmacokinetics and preliminary efficacy of veliparib (ABT-888) in combination with carboplatin/paclitaxel in Japanese subjects with non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Efficacy and safety of veliparib plus chemotherapy for the treatment of lung cancer: A systematic review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]
Veliparib's Impact on PARP Activity in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Veliparib (ABT-888) on Poly (ADP-ribose) polymerase (PARP) activity within cancer cell lines. Veliparib is a potent inhibitor of both PARP-1 and PARP-2, enzymes critical to the repair of single-strand DNA breaks.[1][2] Its mechanism of action, which involves disrupting the base excision repair (BER) pathway, leads to the accumulation of double-strand breaks, ultimately resulting in synthetic lethality in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[1] This guide details the quantitative effects of Veliparib, outlines key experimental protocols for its study, and visualizes the underlying molecular pathways.
Quantitative Analysis of Veliparib's Inhibitory Activity
Veliparib demonstrates potent inhibition of PARP enzymes and varying cytotoxic effects across different cancer cell lines. The following tables summarize the key quantitative data.
Table 1: Enzyme Inhibition Constants (Ki) for Veliparib
| Target Enzyme | Ki (nM) |
| PARP-1 | 5.2 |
| PARP-2 | 2.9 |
Data sourced from MedChemExpress and Selleck Chemicals.[2][3]
Table 2: IC50 Values of Veliparib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| Ishikawa | Endometrial Adenocarcinoma | 133.5 | Cell Counting Kit-8 (CCK-8) |
| A4-Fuk | - | 43.5691 | Growth Inhibition Assay |
| JVM-2 | - | 42.9207 | Growth Inhibition Assay |
| MOLT-4 | - | 42.2538 | Growth Inhibition Assay |
| H146 | Small Cell Lung Cancer | 5.2 | MTS Assay |
| H128 | Small Cell Lung Cancer | 14.5 | MTS Assay |
Data compiled from various studies.[3][4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of Veliparib.
PARP Enzyme Inhibition Assay
This protocol determines the in vitro inhibitory activity of Veliparib against PARP-1 and PARP-2.
Materials:
-
Recombinant human PARP-1 or PARP-2 enzyme
-
Veliparib (ABT-888)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 100 mM NaCl, 1 mM DTT, and 0.01% Triton X-100
-
[³H]NAD⁺ (Nicotinamide adenine dinucleotide)
-
Activated DNA (e.g., Sheared Salmon Sperm DNA)
-
Histone H1 (biotinylated)
-
Streptavidin-coated plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Veliparib in the assay buffer.
-
In a 96-well plate, add the assay buffer, activated DNA, and biotinylated histone H1.
-
Add the diluted Veliparib or vehicle control to the respective wells.
-
Initiate the reaction by adding the PARP enzyme and [³H]NAD⁺.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding a PARP inhibitor such as 1.5 mM benzamide.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated histones to bind.
-
Wash the plate to remove unincorporated [³H]NAD⁺.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.[3][6]
Cell Viability Assay (CCK-8)
This assay assesses the cytotoxic effect of Veliparib on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Veliparib (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of Veliparib in culture medium.
-
Remove the medium from the wells and add 100 µL of the Veliparib dilutions or vehicle control.
-
Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[4]
Western Blotting for PARP Cleavage and DNA Damage
This method is used to detect the cleavage of PARP, a hallmark of apoptosis, and the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-PARP1 (recognizing both full-length and cleaved forms)
-
Anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but starting points are often 1:1000 for PARP and γH2AX, and 1:5000 for loading controls.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize bands using a chemiluminescence imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage. An increase in the γH2AX band indicates an increase in DNA double-strand breaks.[4]
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of Veliparib to its target PARP enzymes within intact cells.
Materials:
-
Intact cells treated with Veliparib or vehicle (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for freeze-thaw lysis (e.g., liquid nitrogen)
-
Thermomixer or PCR machine for heating
-
Ultracentrifuge
-
Western blotting or ELISA setup for protein detection
Procedure:
-
Treat cultured cells with Veliparib or vehicle control for a specified time (e.g., 1 hour).
-
Harvest, wash, and resuspend the cells in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots in PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three cycles of freeze-thaw.
-
Separate the soluble fraction from the precipitated protein by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and analyze the amount of soluble PARP protein by Western blotting or ELISA.
-
Plot the amount of soluble PARP as a function of temperature. A shift in the melting curve to a higher temperature in the Veliparib-treated samples indicates target engagement.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by Veliparib and the experimental workflow to assess its activity.
Caption: Veliparib's mechanism of action via PARP inhibition in the Base Excision Repair pathway.
References
- 1. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
Veliparib Dihydrochloride: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Veliparib dihydrochloride (formerly ABT-888) is a potent, orally bioavailable small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3][4] By targeting the DNA single-strand break repair pathway, Veliparib induces synthetic lethality in cancer cells with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[2][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of oncology drug development.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of Veliparib. Its chemical name is 2-[(2R)-2-Methyl-2-pyrrolidinyl]-1H-benzimidazole-4-carboxamide dihydrochloride.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₈Cl₂N₄O | [8][9][] |
| Molecular Weight | 317.21 g/mol | [7][] |
| Appearance | White to beige powder | [11] |
| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM) | |
| CAS Number | 912445-05-7 | [8][] |
Mechanism of Action and Signaling Pathway
Veliparib is a potent inhibitor of both PARP-1 and PARP-2.[4] PARP enzymes play a crucial role in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[6] When PARP is inhibited by Veliparib, these SSBs are not repaired and can be converted into more lethal double-strand breaks (DSBs) during DNA replication.[6] In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.[2][5][6]
Preclinical Pharmacology
Veliparib has demonstrated potent enzymatic inhibition of PARP-1 and PARP-2 and has shown efficacy in various preclinical cancer models, both as a monotherapy and in combination with DNA-damaging agents.
Table 2: In Vitro Inhibitory Activity of Veliparib
| Target | Assay Type | Kᵢ (nM) | EC₅₀ (nM) | IC₅₀ (µM) | Reference |
| PARP-1 | Cell-free | 5.2 | - | - | [1][3][4] |
| PARP-2 | Cell-free | 2.9 | - | - | [1][3][4] |
| PARP Activity | C41 cells | - | 2 | - | [1] |
| Ishikawa cells | Cell viability | - | - | 133.5 | [12] |
Table 3: In Vivo Pharmacokinetics of Veliparib in Animal Models
| Species | Oral Bioavailability (%) | Reference |
| Mice | 56-92 | [1] |
| Rats (SD) | 56-92 | [1] |
| Dogs (Beagle) | 56-92 | [1] |
| Monkeys (Cynomolgus) | 56-92 | [1] |
Clinical Pharmacokinetics and Trials
Veliparib has been extensively evaluated in numerous clinical trials across various cancer types. It exhibits favorable pharmacokinetic properties in humans.
Table 4: Human Pharmacokinetic Parameters of Veliparib
| Parameter | Value | Population | Reference |
| Apparent Oral Clearance (CL/F) | 479 L/day | Adult cancer patients | [13] |
| Apparent Volume of Distribution (Vc/F) | 152 L | Adult cancer patients | [13] |
| Tₘₐₓ (Immediate Release) | 1.7 h | Patients with advanced tumors | [14] |
| Tₘₐₓ (Extended Release) | 3.5 h | Patients with advanced tumors | [14] |
| Recommended Phase II Dose (Monotherapy) | 400 mg twice daily | Patients with advanced solid tumors | [15] |
Clinical trials have investigated Veliparib as a monotherapy and in combination with various chemotherapeutic agents, including carboplatin, paclitaxel, and temozolomide.[2] While some trials in triple-negative breast cancer and non-small cell lung cancer did not meet their primary endpoints, other studies have shown promising results.[16] For instance, the SWOG S1416 trial demonstrated that adding Veliparib to cisplatin chemotherapy significantly extended progression-free survival in patients with "BRCA-like" triple-negative breast cancer.[17][18]
Experimental Protocols
PARP Inhibition Assay (Cell-Free)
This protocol describes a method to determine the inhibitory activity of Veliparib against PARP-1 and PARP-2 in a cell-free system.
Methodology:
-
Prepare a reaction buffer containing 50 mM Tris (pH 8.0) and 1 mM DTT.[19]
-
In a suitable microplate, add 200 nM biotinylated histone H1, 200 nM slDNA, and 1.5 µM [³H]NAD⁺.[19]
-
Add varying concentrations of Veliparib to the wells.
-
Initiate the reaction by adding 1 nM of PARP-1 or 4 nM of PARP-2 enzyme.[19]
-
Incubate the plate at room temperature for a specified time.
-
Terminate the reaction by adding 1.5 mM benzamide.[19]
-
Transfer the reaction mixture to streptavidin-coated flash plates.[19]
-
Measure the incorporation of [³H]NAD⁺ using a microplate scintillation counter.[19]
-
Calculate the inhibitory constant (Ki) from the dose-response curve.
Cell Viability Assay
This protocol outlines a general method to assess the cytotoxic effect of Veliparib on cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., Ishikawa cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add a viability reagent (e.g., Cell Counting Kit-8) to each well and incubate according to the manufacturer's instructions.[12]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.[12]
Conclusion
This compound is a well-characterized PARP inhibitor with a clear mechanism of action and demonstrated preclinical and clinical activity. Its ability to induce synthetic lethality in HR-deficient tumors makes it a promising therapeutic agent, particularly in the context of personalized medicine. Further research is ongoing to optimize its use in combination therapies and to identify predictive biomarkers to select patients who are most likely to benefit from treatment. This guide provides a foundational understanding of Veliparib's chemical and pharmacological properties to support ongoing and future research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Veliparib - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veliparib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. dovepress.com [dovepress.com]
- 7. This compound | Poly(ADP-ribose) Polymerase | Tocris Bioscience [tocris.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Population Pharmacokinetic Meta-Analysis of Veliparib, a PARP Inhibitor, Across Phase 1/2/3 Trials in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Safety and pharmacokinetics of veliparib extended‐release in patients with advanced solid tumors: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news.abbvie.com [news.abbvie.com]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. news-medical.net [news-medical.net]
- 19. selleckchem.com [selleckchem.com]
A Technical Guide to Initial Phase 1 Clinical Trial Results for Veliparib Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial Phase 1 clinical trial results for Veliparib (ABT-888), a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP-1 and PARP-2. The document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and trial designs.
Introduction: The Rationale for PARP Inhibition
Poly(ADP-ribose) polymerases are critical nuclear enzymes involved in detecting and repairing single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway[1]. In cancer therapy, inhibiting PARP is a strategic approach to enhance the efficacy of DNA-damaging agents or to exploit inherent weaknesses in a tumor's DNA repair capabilities[1][2]. Veliparib was developed as a small-molecule inhibitor to block this repair mechanism, leading to the accumulation of SSBs. These unrepaired breaks can subsequently collapse replication forks, generating more lethal double-strand breaks (DSBs)[3].
In tumors with defective homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inability to repair these DSBs leads to chromosomal instability and cell death. This concept, known as "synthetic lethality," is a cornerstone of PARP inhibitor therapy[4]. Veliparib has been investigated as a monotherapy and as a broad-spectrum potentiator of chemotherapy and radiation in various solid tumors[5].
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Veliparib's primary mechanism involves the catalytic inhibition of PARP-1 and PARP-2. When DNA single-strand breaks occur, PARP-1 is recruited to the site. Its inhibition prevents the recruitment of downstream DNA repair machinery. This leads to an accumulation of SSBs, which are converted to DSBs during DNA replication. In cells with competent homologous recombination, these DSBs can be repaired. However, in HR-deficient cells (e.g., BRCA-mutated), these DSBs are not repaired efficiently, leading to apoptosis.
Experimental Protocols in Phase 1 Trials
The primary objectives of Phase 1 trials are to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and the safety profile of a new drug[6][7]. For Veliparib, a standard "3+3" dose-escalation design was commonly employed.
Key Methodological Components:
-
Patient Population: Patients typically had advanced solid tumors refractory to standard therapies. Specific cohorts often included patients with known BRCA1/2 mutations, platinum-refractory ovarian cancer, or basal-like breast cancer[8].
-
Dose Escalation: The "3+3" design involves treating cohorts of three patients at a specific dose level. The decision to escalate to the next dose level is based on the incidence of dose-limiting toxicities (DLTs) observed during the first cycle of treatment[1][7][9].
-
Definition of DLT: A dose-limiting toxicity is a predefined, unacceptable side effect. Common DLTs for Veliparib and its combinations include Grade 4 neutropenia or thrombocytopenia lasting more than 7 days, febrile neutropenia, and significant Grade 3 non-hematologic toxicities[1][10].
-
Drug Administration: Veliparib is administered orally, typically twice daily (BID). It has been studied as a continuous daily dose or intermittently (e.g., days 1-7 of a 21-day cycle) when combined with chemotherapy[1][11].
-
Assessments: Safety is assessed by monitoring adverse events (AEs). Preliminary efficacy is evaluated using criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST)[7][11]. Pharmacokinetic (PK) studies are conducted to analyze drug absorption, distribution, metabolism, and excretion[1][8][11].
Quantitative Data from Initial Phase 1 Trials
The following tables summarize quantitative data from several key initial Phase 1 trials of Veliparib, both as a monotherapy and in combination with other agents.
Table 1: Veliparib as a Single Agent
| Trial ID / Ref | Patient Population | Dose Range (BID) | MTD / RP2D (BID) | Key DLTs | Efficacy (ORR / CBR) |
| NCT00892736[8] | 88 Pts: BRCA+ cancer, platinum-refractory ovarian, basal-like breast | 50 mg - 500 mg | 400 mg | Grade 3 Nausea/Vomiting (400mg), Grade 2 Seizure (400mg, 500mg) | BRCA+ at RP2D: 40% / 68%BRCA-wt: 4% / 38% |
| [Kumagai et al., 2017][11] | 16 Japanese Pts: Advanced solid tumors (14 ovarian, 1 peritoneal, 1 BRCA+ breast) | 200 mg, 400 mg | 400 mg | Not specified beyond one DLT at 400 mg | 2 Partial Responses (both ovarian cancer) |
MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose; BID: Twice Daily; DLT: Dose-Limiting Toxicity; ORR: Objective Response Rate; CBR: Clinical Benefit Rate.
Table 2: Veliparib in Combination with Chemotherapy
| Trial ID / Ref | Patient Population | Combination Agents | Veliparib Dose & Schedule | MTD / RP2D | Key DLTs |
| NCT00585187[1] | 73 Pts: Advanced solid malignancies | Carboplatin (AUC 6), Paclitaxel (200 mg/m²) | 10 mg - 120 mg BID, Days 1-7 | 100 mg BID | Febrile neutropenia, Hyponatremia |
| [Ramalingam et al., 2020][9] | 39 Pts: Extensive-stage SCLC & other solid tumors | Carboplatin (AUC 5), Etoposide (100 mg/m²) | 80 mg - 240 mg BID (7, 14, or continuous days) | 240 mg BID for 14 days | Toxic motor polyneuropathy, Fatigue, Febrile neutropenia |
| NCT01145430[12] | 44 Pts: Recurrent gynecologic, triple-negative breast cancer | Pegylated Liposomal Doxorubicin (40 mg/m²) | 50 mg - 350 mg BID, Days 1-14 | 200 mg BID | Not specified |
| NCT01711541[6] | 18 Pts: Head and Neck Squamous Cell Carcinoma | Carboplatin (AUC 6), Paclitaxel (100 mg/m²) | 200 mg - 350 mg BID, Days 1-7 | 350 mg BID | Hematologic (at 350 mg) |
| [Rodler et al., 2017][10] | 31 Pts: Metastatic HER2-negative breast cancer | Metronomic Cyclophosphamide (50-125 mg daily) | 50 mg - 300 mg BID, continuous | 200 mg BID (with 125 mg Cyclo) | Nausea, Headache |
| NCT00681259[7] | 15 Pts: Solid tumors | Irinotecan (100 mg/m²) | 50 mg - 100 mg BID, Days 1-4 & 8-11 | 50 mg BID | Diarrhea |
SCLC: Small Cell Lung Cancer; AUC: Area Under the Curve.
Table 3: Veliparib in Combination with Radiotherapy (RT)
| Trial ID / Ref | Patient Population | Combination Agents | Veliparib Dose & Schedule | MTD / RP2D | Key DLTs & Grade ≥3 AEs |
| NCT01908478[13][14] | 30 Pts: Locally advanced pancreatic cancer | Gemcitabine (400 mg/m²), IMRT (36 Gy) | Dose-escalated (up to 40 mg BID) | 40 mg BID | Lymphopenia (96%), Anemia (36%) |
| [Mehta et al., 2017][15] | 32 Pts: Peritoneal carcinomatosis | Low-Dose Fractionated Whole Abdominal RT (21.6 Gy) | 40 mg - 400 mg BID, Days 1-21 | 250 mg BID | Lymphopenia (59%), Thrombocytopenia (12%), Anemia (9%) |
IMRT: Intensity-Modulated Radiation Therapy; AEs: Adverse Events.
Summary of Key Findings
-
Safety and Tolerability: As a single agent, Veliparib was generally well-tolerated, with a recommended Phase 2 dose established at 400 mg twice daily[8][11]. The most common adverse events at this dose were nausea and vomiting[11].
-
Combination Therapy Dosing: When combined with cytotoxic chemotherapy, the tolerated dose of Veliparib was typically lower to manage overlapping toxicities, particularly myelosuppression[1][9]. The RP2D varied significantly depending on the combination agents, ranging from 40 mg BID with gemcitabine and radiotherapy to 350 mg BID with induction carboplatin/paclitaxel[6][13].
-
Toxicity Profile: In combination regimens, the most frequently observed DLTs and severe adverse events were hematologic, including neutropenia, thrombocytopenia, and lymphopenia[1][6][13]. Non-hematologic toxicities like nausea, fatigue, and diarrhea were also common[9][11].
-
Pharmacokinetics: The pharmacokinetic profile of Veliparib was found to be linear and predictable, and consistent between Japanese and Western populations[8][11]. Studies showed that Veliparib did not significantly affect the pharmacokinetics of co-administered agents like paclitaxel or carboplatin[1].
-
Preliminary Efficacy: Encouraging signs of antitumor activity were observed, particularly in patients with BRCA-mutated cancers, where single-agent Veliparib at the RP2D achieved an objective response rate of 40%[8]. Combination therapies also demonstrated promising response rates in various solid tumors[1].
Conclusion
The initial Phase 1 clinical trials of Veliparib dihydrochloride successfully established its safety profile, maximum tolerated dose, and recommended Phase 2 dose, both as a monotherapy and in combination with various DNA-damaging agents and radiotherapy. The results demonstrated that Veliparib is generally well-tolerated and shows promising antitumor activity, especially in tumors with deficiencies in DNA repair pathways like BRCA-mutated cancers[5]. These foundational studies have paved the way for subsequent Phase 2 and 3 trials to further define Veliparib's role in the treatment of solid malignancies such as ovarian, breast, and lung cancer[5][16].
References
- 1. Phase 1 study of veliparib (ABT-888), a poly(ADP-ribose) polymerase inhibitor, with carboplatin and paclitaxel in advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Veliparib for the treatment of solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase I Trial of Veliparib, a Poly ADP Ribose Polymerase Inhibitor, Plus Metronomic Cyclophosphamide in Metastatic HER2-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 1 dose-escalation study of single-agent veliparib in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I and Pharmacokinetic Study of Veliparib, a PARP Inhibitor, and Pegylated Liposomal Doxorubicin (PLD) in Recurrent Gynecologic Cancer and Triple Negative Breast Cancer with Long-Term Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase 1 study of veliparib, a PARP-1/2 inhibitor, with gemcitabine and radiotherapy in locally advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase 1 study of veliparib, a PARP-1/2 inhibitor, with gemcitabine and radiotherapy in locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A final report of a phase I study of veliparib (ABT-888) in combination with low-dose fractionated whole abdominal radiation therapy (LDFWAR) in patients with advanced solid malignancies and peritoneal carcinomatosis with a dose escalation in ovarian and fallopian tube cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Veliparib concomitant with first-line chemotherapy and as maintenance therapy in ovarian cancer: Final overall survival and disease-related symptoms results - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Veliparib Dihydrochloride for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Veliparib (ABT-888) is a potent, orally bioavailable small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, with high affinity (Ki values of 5.2 nM and 2.9 nM, respectively).[1][2][3][4] PARP enzymes play a critical role in DNA single-strand break repair. By inhibiting PARP, Veliparib prevents the repair of DNA damage, leading to the accumulation of double-strand breaks and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like BRCA1/2 mutations. This chemosensitizing and radiosensitizing property makes Veliparib a subject of intense research in oncology.[1][2] These application notes provide a detailed protocol for the dissolution of Veliparib dihydrochloride for use in various in vitro assays.
Chemical Properties and Solubility
Veliparib is supplied as a dihydrochloride salt, which influences its solubility. The compound is generally soluble in aqueous solutions and dimethyl sulfoxide (DMSO).
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Weight | 317.21 g/mol | [1][2] |
| Formula | C₁₃H₁₆N₄O·2HCl | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility | ||
| DMSO | Soluble to 100 mM[1][2] or ≥31.7 mg/mL[3] | Various |
| Water | Soluble to 100 mM[1][2] or ≥104 mg/mL[3] | Various |
| Ethanol | ≥3.3 mg/mL with gentle warming and sonication | [3] |
| Storage | ||
| Solid Powder | Store at -20°C for up to 3 years. | [5][6] |
| Stock Solutions | Store in aliquots at -20°C or -80°C. Stable for at least 3 months at -20°C and up to 1 year at -80°C. Avoid repeated freeze-thaw cycles. | [5][7][8][9] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 31.72 mg of the compound (based on a molecular weight of 317.21 g/mol ).
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (up to 37°C) or brief sonication can be applied.[5] Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the high-concentration stock solution to prepare working solutions for treating cells in vitro.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experimental design.
-
-
Example Dilution for a 10 µM Final Concentration:
-
To prepare 1 mL of a 10 µM working solution from a 100 mM stock, you would perform a 1:10,000 dilution. This can be achieved through a series of intermediate dilutions to ensure accuracy.
-
For instance, first prepare a 1 mM intermediate solution by adding 10 µL of the 100 mM stock to 990 µL of cell culture medium.
-
Then, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium to obtain the final 10 µM working solution.
-
-
Application to Cells: Add the appropriate volume of the final working solution to your cell cultures.
Visualizations
Signaling Pathway of Veliparib Action
Caption: Mechanism of action of Veliparib as a PARP inhibitor.
Experimental Workflow for Veliparib Dissolution
Caption: Workflow for preparing this compound solutions.
References
- 1. This compound | Poly(ADP-ribose) Polymerase | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Veliparib | PARP | Autophagy | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. tribioscience.com [tribioscience.com]
Application Notes and Protocols for Veliparib in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Veliparib (ABT-888) is a potent, orally bioavailable small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2][3] PARP enzymes are critical components of the cellular machinery responsible for DNA damage repair, particularly in the base excision repair (BER) pathway.[4] By inhibiting PARP activity, Veliparib can lead to an accumulation of DNA single-strand breaks, which can subsequently result in the formation of cytotoxic double-strand breaks during DNA replication. This mechanism of action makes Veliparib a valuable tool for cancer research, particularly in the context of synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Furthermore, Veliparib has been shown to potentiate the effects of DNA-damaging agents like chemotherapy and radiation.[5][6]
These application notes provide a comprehensive guide to utilizing Veliparib in various cell culture experiments, including recommended concentrations, detailed protocols for key assays, and an overview of the relevant signaling pathways.
Data Presentation: Recommended Veliparib Concentrations
The optimal concentration of Veliparib is highly dependent on the cell line, the experimental endpoint, and whether it is used as a single agent or in combination with other treatments. The following tables summarize reported concentrations from various studies to guide experimental design.
Table 1: Single-Agent Veliparib Activity (IC50 Values)
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Ishikawa | Endometrial Adenocarcinoma | CCK-8 | 133.5 | [4] |
| A4-Fuk | Unknown | Growth Inhibition | 43.57 | [1] |
| JVM-2 | Unknown | Growth Inhibition | 42.92 | [1] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Growth Inhibition | 42.25 | [1] |
| A549 | Non-Small Cell Lung Cancer | SRB (in presence of TMZ) | 133.5 | [2] |
| Jurkat | T-cell Leukemia | MTS (in presence of TMZ) | 3 (EC50) | [2] |
Table 2: Veliparib Concentrations for Combination Therapies and Other Endpoints
| Cell Line | Combination Agent/Endpoint | Veliparib Concentration | Outcome | Reference |
| Ishikawa | Radiotherapy | 1.7 µM (IC10) | Radiosensitization | [4] |
| Small Cell Lung Cancer (various) | Cisplatin, Carboplatin, Etoposide | 5 µM, 50 µM | Potentiation of chemotherapy | [7] |
| Colorectal CSCs | 5-Fluorouracil | Low concentrations (not specified) | Enhanced apoptosis and cell death | [8] |
| H460 | Radiation | Not specified | Reduced clonogenic survival | [1] |
| H1299, DU145, 22RV1 | Hypoxic-irradiation | 10 µM | Attenuated surviving fraction | [1] |
| NTERA-2 CisR | Cisplatin (0.1 µg/ml) | 75 µM | Synergistic reduction in cell viability | [6] |
| NTERA-2 CisR | Carboplatin (1 µg/ml) | 75 µM | Synergistic reduction in cell viability | [9] |
| HCT116, HT-29 | Topotecan | 1 µM | Enhanced G2 cell cycle arrest | [10] |
| C41 | PARP activity inhibition | 2 nM (EC50) | Inhibition of PARP activity | [1] |
| Various | PARP-1 Inhibition (cell-free) | 5.2 nM (Ki) | Enzymatic inhibition | [1][2] |
| Various | PARP-2 Inhibition (cell-free) | 2.9 nM (Ki) | Enzymatic inhibition | [1][2] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (CCK-8/MTS)
This protocol is a general guideline for determining the cytotoxic effects of Veliparib, alone or in combination, using a colorimetric assay like Cell Counting Kit-8 (CCK-8) or MTS.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Veliparib (and other treatment agents if applicable)
-
96-well plates
-
CCK-8 or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[4] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Veliparib in complete medium. For combination studies, prepare solutions of Veliparib with the other agent.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells and vehicle control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4] For MTS, follow the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol describes the detection of apoptosis induced by Veliparib using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
Cells treated with Veliparib (and appropriate controls)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[11]
-
Flow cytometer
Procedure:
-
Cell Treatment and Collection: Treat cells with the desired concentration of Veliparib for the appropriate duration. Collect both adherent and floating cells.[12]
-
Washing: Wash the cells twice with cold PBS by centrifugation.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analysis: Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
DNA Damage Assay (γH2AX Staining)
This protocol outlines the detection of DNA double-strand breaks through the staining of phosphorylated H2AX (γH2AX), a common marker for DNA damage.
Materials:
-
Cells grown on coverslips or in chamber slides
-
Veliparib treatment medium
-
PBS
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorochrome-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with Veliparib as required.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. The number and intensity of γH2AX foci per nucleus can be quantified.
Signaling Pathways and Experimental Workflows
Veliparib's Mechanism of Action in DNA Repair
Veliparib primarily targets PARP-1 and PARP-2, which play a crucial role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. When PARP is inhibited, these SSBs are not efficiently repaired and can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to cell death. This concept is known as synthetic lethality.
Caption: Mechanism of action of Veliparib leading to synthetic lethality.
Experimental Workflow for Assessing Veliparib Efficacy
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of Veliparib.
Caption: A typical experimental workflow for in vitro evaluation of Veliparib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the PARP inhibitor veliparib on germ cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Veliparib and Temozolomide Combination Therapy in Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and preclinical data supporting the combination therapy of Veliparib (a PARP inhibitor) and Temozolomide (an alkylating agent) in various leukemia models. Detailed protocols for key experiments are included to facilitate the investigation of this promising therapeutic strategy.
Introduction
The combination of the poly(ADP-ribose) polymerase (PARP) inhibitor Veliparib with the alkylating agent Temozolomide (TMZ) has emerged as a promising therapeutic strategy for leukemia, particularly Acute Myeloid Leukemia (AML). Preclinical studies have demonstrated that Veliparib enhances the anti-leukemic activity of Temozolomide by potentiating DNA damage.[1][2] This combination has been investigated in clinical trials, showing tolerability and activity in advanced AML.[1][2][3] The scientific rationale for this combination lies in the synergistic mechanism of action of these two agents on DNA repair pathways.
Mechanism of Action
Temozolomide is an oral alkylating agent that induces DNA damage, primarily through the formation of methyl adducts at the N7 and O6 positions of guanine and the N3 position of adenine.[1] While some of these lesions can be repaired by the base excision repair (BER) pathway, the O6-methylguanine (O6-MeG) adduct is particularly cytotoxic if not repaired by O6-methylguanine-DNA methyltransferase (MGMT).[1] In the absence of MGMT, the mismatch repair (MMR) system attempts to repair the O6-MeG lesion, leading to futile repair cycles and ultimately, DNA double-strand breaks and apoptosis.[1]
Veliparib is a potent inhibitor of PARP1 and PARP2, enzymes that play a crucial role in the BER pathway. By inhibiting PARP, Veliparib prevents the repair of TMZ-induced DNA single-strand breaks. These unrepaired single-strand breaks can then collapse replication forks, leading to the formation of cytotoxic DNA double-strand breaks. Furthermore, Veliparib can "trap" PARP enzymes on the DNA at sites of damage, creating a toxic protein-DNA complex that further obstructs DNA replication and repair.[1] This dual mechanism of PARP inhibition leads to a synergistic enhancement of Temozolomide's cytotoxic effects in leukemia cells.[1]
Signaling Pathway Diagram
Caption: Mechanism of synergistic cytotoxicity of Veliparib and Temozolomide.
Preclinical Data
While extensive preclinical data in leukemia models is still emerging, a phase 1 clinical trial in patients with relapsed or refractory AML provides valuable insights into the combination's activity.
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | Veliparib 150 mg twice daily + Temozolomide 200 mg/m²/day | [1][2] |
| Complete Response (CR) Rate | 17% (8/48 patients) in a phase 1 trial of advanced AML | [1][2] |
| CR in MGMT Promoter Methylated Patients | 75% (3/4 patients) | [1][2] |
Preclinical studies have shown that the combination is effective in both MMR-deficient cells with low MGMT expression and in MMR-proficient cells and those with MGMT overexpression, suggesting a broader applicability of this therapy.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of Veliparib and Temozolomide combination therapy in leukemia models.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Veliparib and Temozolomide, alone and in combination, on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13, KG-1)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Veliparib (stock solution in DMSO)
-
Temozolomide (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of Veliparib and Temozolomide in culture medium.
-
Treat the cells with varying concentrations of Veliparib, Temozolomide, or the combination. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1,000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis in leukemia cells following treatment.
Materials:
-
Leukemia cells
-
Veliparib and Temozolomide
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with Veliparib, Temozolomide, or the combination for 48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for DNA Damage Markers
This protocol is for detecting the induction of DNA damage through the phosphorylation of H2AX (γH2AX).
Materials:
-
Leukemia cells treated as in the apoptosis assay
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Probe for β-actin as a loading control.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the combination therapy.
In Vivo Leukemia Models
For in vivo studies, immunodeficient mice (e.g., NOD/SCID or NSG) are typically used to establish leukemia xenograft models.
Protocol Outline:
-
Cell Implantation: Inject human leukemia cells (e.g., 1-5 x 10⁶ cells) intravenously or subcutaneously into immunodeficient mice.
-
Tumor Establishment: Allow tumors to establish, monitoring for signs of disease progression (e.g., palpable tumors, weight loss, hind limb paralysis).
-
Treatment: Once tumors are established, randomize mice into treatment groups: vehicle control, Veliparib alone, Temozolomide alone, and the combination. Administer drugs via oral gavage or intraperitoneal injection according to a predetermined schedule.
-
Monitoring: Monitor tumor growth (for subcutaneous models) using calipers and overall animal health and survival.
-
Endpoint Analysis: At the end of the study, collect tumors and tissues for further analysis, such as immunohistochemistry for proliferation (Ki67) and apoptosis (TUNEL) markers.
Conclusion
The combination of Veliparib and Temozolomide represents a rational and promising therapeutic approach for leukemia. The synergistic mechanism of action, targeting two key DNA repair pathways, provides a strong basis for its clinical development. The protocols and data presented in these application notes are intended to guide researchers in further exploring and optimizing this combination therapy for the treatment of leukemia.
References
- 1. A phase 1 study of the PARP inhibitor veliparib in combination with temozolomide in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1 Study of the PARP Inhibitor Veliparib in Combination with Temozolomide in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Veliparib in Combination with Carboplatin and Paclitaxel for NSCLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veliparib (ABT-888) is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for the repair of single-strand DNA breaks. In the context of non-small cell lung cancer (NSCLC), the combination of veliparib with platinum-based chemotherapy, such as carboplatin and paclitaxel, has been investigated as a strategy to enhance the cytotoxic effects of these DNA-damaging agents. The rationale for this combination lies in the concept of synthetic lethality, where the inhibition of a key DNA repair pathway by veliparib renders cancer cells more susceptible to the DNA damage induced by chemotherapy. This document provides a comprehensive overview of the clinical and preclinical data, detailed experimental protocols, and the underlying mechanistic pathways of this combination therapy for NSCLC.
Data Presentation
The following tables summarize the quantitative data from key clinical trials investigating the efficacy and safety of veliparib in combination with carboplatin and paclitaxel in patients with NSCLC.
Table 1: Efficacy of Veliparib in Combination with Carboplatin and Paclitaxel in Advanced/Metastatic NSCLC (Phase II Study)[1]
| Outcome | Veliparib + Carboplatin/Paclitaxel (n=105) | Placebo + Carboplatin/Paclitaxel (n=53) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 5.8 months | 4.2 months | 0.72 (0.45–1.15) | 0.17 |
| Median Overall Survival (OS) | 11.7 months | 9.1 months | 0.80 (0.54–1.18) | 0.27 |
| Objective Response Rate (ORR) | 32.4% | 32.1% | - | - |
| Median Duration of Response (DOR) | 6.9 months | 3.3 months | 0.47 (0.16–1.42) | 0.18 |
Table 2: Efficacy in Patients with Squamous Histology (Phase II Study)[1]
| Outcome | Veliparib + Carboplatin/Paclitaxel | Placebo + Carboplatin/Paclitaxel | Hazard Ratio (95% CI) | p-value |
| Median PFS | 6.1 months | 4.1 months | 0.54 (0.26–1.12) | 0.098 |
| Median OS | 10.3 months | 8.4 months | 0.73 (0.43–1.24) | 0.24 |
Table 3: Efficacy of Veliparib in Combination with Carboplatin and Paclitaxel in Advanced Non-Squamous NSCLC (Phase III Study - NCT02264990)[2][3]
| Population | Outcome | Veliparib + Carboplatin/Paclitaxel (n=298) | Investigator's Choice Chemo (n=297) | Hazard Ratio (95% CI) | p-value |
| Overall | Median OS | 12.1 months | 12.1 months | 0.986 (0.827–1.176) | 0.846 |
| LP52+ Subgroup | Median OS | 11.2 months | 9.2 months | 0.644 (0.396–1.048) | 0.113 |
Table 4: Grade 3/4 Adverse Events (Phase II Study)[1]
| Adverse Event | Veliparib + Carboplatin/Paclitaxel (%) | Placebo + Carboplatin/Paclitaxel (%) |
| Neutropenia | 31 | 25 |
| Thrombocytopenia | 13 | 6 |
| Anemia | 8 | 11 |
| Febrile Neutropenia | 5 | 2 |
Experimental Protocols
Preclinical Studies
In Vitro Cytotoxicity Assay
This protocol is a representative example for assessing the synergistic effect of veliparib, carboplatin, and paclitaxel on NSCLC cell lines.
-
Cell Lines: Human NSCLC cell lines such as A549 (adenocarcinoma) and NCI-H460 (large cell carcinoma).
-
Reagents:
-
Veliparib (dissolved in DMSO)
-
Carboplatin (dissolved in sterile water or saline)
-
Paclitaxel (dissolved in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
-
Procedure:
-
Seed NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of veliparib, carboplatin, and paclitaxel.
-
Treat cells with single agents or combinations of the drugs at various concentrations. Include vehicle-only controls.
-
Incubate the plates for 72 hours.
-
Assess cell viability using a luminescence-based assay according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment and use software (e.g., CalcuSyn) to determine the combination index (CI) to assess for synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of the combination therapy in a patient-derived xenograft (PDX) model.
-
Animal Model: Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old.
-
Tumor Implantation:
-
Obtain fresh tumor tissue from NSCLC patients under sterile conditions.
-
Mechanically mince the tumor into small fragments (2-3 mm³).
-
Surgically implant the tumor fragments subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, veliparib alone, carboplatin/paclitaxel alone, combination therapy).
-
Administer veliparib orally (e.g., 25-50 mg/kg, daily).
-
Administer carboplatin (e.g., 30-60 mg/kg, intraperitoneally, once weekly) and paclitaxel (e.g., 10-20 mg/kg, intraperitoneally, once weekly).
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Clinical Trial Protocol (Representative Example based on Phase II/III Studies)
This protocol is a generalized representation of the clinical trial design for the combination of veliparib with carboplatin and paclitaxel in first-line advanced/metastatic NSCLC.
-
Patient Population:
-
Histologically or cytologically confirmed Stage IV NSCLC.
-
No prior chemotherapy for metastatic disease.
-
ECOG performance status of 0 or 1.
-
Adequate organ and bone marrow function.
-
-
Treatment Plan:
-
Randomization: Patients are randomized (e.g., 2:1 or 1:1) to receive either veliparib or placebo in combination with carboplatin and paclitaxel.
-
Dosing:
-
Veliparib/Placebo: 120 mg orally, twice daily on Days 1-7 of each 21-day cycle.
-
Carboplatin: Area under the curve (AUC) of 6 mg/mL/min, administered intravenously on Day 3 of each 21-day cycle.
-
Paclitaxel: 200 mg/m², administered intravenously on Day 3 of each 21-day cycle.
-
-
Treatment Duration: A maximum of 6 cycles, unless disease progression or unacceptable toxicity occurs.
-
-
Assessments:
-
Tumor Response: Assessed every 6 weeks using Response Evaluation Criteria in Solid Tumors (RECIST).
-
Safety: Monitored through regular clinical and laboratory assessments, with adverse events graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
-
Pharmacokinetics: Blood samples collected to determine the pharmacokinetic profiles of veliparib, carboplatin, and paclitaxel.
-
Biomarkers: Archival tumor tissue may be collected for exploratory biomarker analysis.
-
Visualizations
Signaling Pathway
Application Notes and Protocols for Establishing a Veliparib-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and characterizing a Veliparib-resistant cancer cell line. The protocols outlined below are intended for researchers investigating the mechanisms of resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors and for professionals in drug development seeking to identify novel therapeutic strategies to overcome such resistance.
Veliparib (ABT-888) is a potent inhibitor of PARP-1 and PARP-2, enzymes crucial for DNA single-strand break repair.[1] Inhibition of PARP in cancer cells with pre-existing defects in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, leads to synthetic lethality and cell death.[2][3] However, the development of resistance to PARP inhibitors, including Veliparib, is a significant clinical challenge.[4][5] Understanding the molecular mechanisms that drive this resistance is paramount for the development of next-generation therapies.
The primary mechanisms of resistance to PARP inhibitors are multifaceted and can include the restoration of homologous recombination repair, increased drug efflux, and alterations in the PARP1 enzyme.[6][7] Restoration of HR can occur through secondary mutations that reinstate the function of BRCA1/2 proteins or through the loss of proteins like 53BP1 that inhibit HR.[6] Increased drug efflux, often mediated by the P-glycoprotein (P-gp) transporter encoded by the ABCB1 gene, can reduce the intracellular concentration of the inhibitor.[4][7] Additionally, mutations in PARP1 that prevent inhibitor binding or reduce its expression can also lead to resistance.[2]
This document provides a detailed methodology for generating a Veliparib-resistant cell line through continuous dose escalation. It also includes protocols for the characterization of the resistant phenotype through cell viability assays, and investigation of underlying molecular changes using Western blotting and apoptosis assays.
Data Presentation
Table 1: IC50 Values of Parental and Veliparib-Resistant (VR) Cell Lines
| Cell Line | Veliparib IC50 (µM) | Fold Resistance |
| Parental | 1.5 | 1 |
| VR-Low | 15 | 10 |
| VR-High | 50 | 33.3 |
| Note: The IC50 (half-maximal inhibitory concentration) values are hypothetical and should be determined experimentally using a cell viability assay as described in Protocol 2. |
Table 2: Protein Expression Levels in Parental and Veliparib-Resistant (VR) Cell Lines
| Protein | Parental (Relative Expression) | VR-High (Relative Expression) | Fold Change | Putative Role in Resistance |
| PARP1 | 1.0 | 0.8 | -1.25 | Reduced drug target |
| Cleaved PARP1 | 1.0 (upon treatment) | 0.3 (upon treatment) | -3.33 | Reduced apoptosis |
| BRCA1 | 1.0 | 1.1 | 1.1 | HR restoration |
| RAD51 | 1.0 | 2.5 | 2.5 | HR restoration |
| P-glycoprotein (P-gp) | 1.0 | 5.0 | 5.0 | Increased drug efflux |
| γH2AX | 1.0 (upon treatment) | 0.4 (upon treatment) | -2.5 | Reduced DNA damage signaling |
| Note: Protein expression levels are hypothetical and should be determined experimentally via Western blot analysis as described in Protocol 3. Fold change is calculated relative to the parental cell line. |
Table 3: Apoptosis in Parental and Veliparib-Resistant (VR) Cell Lines
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Parental | Vehicle Control | 3.2 | 1.5 |
| Parental | Veliparib (IC50) | 25.8 | 15.4 |
| VR-High | Vehicle Control | 3.5 | 1.8 |
| VR-High | Veliparib (Parental IC50) | 8.1 | 4.2 |
| Note: Percentages are hypothetical and should be determined experimentally using an Annexin V/PI apoptosis assay as described in Protocol 4. |
Experimental Protocols
Protocol 1: Establishment of a Veliparib-Resistant Cell Line
This protocol outlines the generation of a Veliparib-resistant cell line using a continuous, incremental dose-escalation method.[8][9][10]
Materials:
-
Parental cancer cell line of choice (e.g., a BRCA-mutated ovarian or breast cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Veliparib (ABT-888)
-
DMSO (for Veliparib stock solution)
-
Cell culture flasks, plates, and standard laboratory equipment
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the IC50 of Veliparib for the parental cell line.
-
Initial Drug Exposure: Begin by treating the parental cells with a low concentration of Veliparib, typically the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation:
-
Culture the cells in the presence of the starting Veliparib concentration. The medium containing the drug should be changed every 2-3 days.
-
When the cells reach 80-90% confluency and exhibit a stable growth rate, subculture them and increase the Veliparib concentration by a small increment (e.g., 1.5 to 2-fold).
-
Initially, cell growth may be slow, and significant cell death may be observed. Only the surviving, resistant cells will proliferate.
-
Repeat this dose-escalation process gradually. This process can take several months.
-
-
Cryopreservation: At each major step of increased resistance (e.g., 5-fold, 10-fold increase in IC50), cryopreserve a batch of cells. This provides a backup and allows for later comparison between different stages of resistance.
-
Establishment of a Stable Resistant Line: The resistant cell line is considered established when it can proliferate steadily at a significantly higher concentration of Veliparib (e.g., 10- to 50-fold or higher than the parental IC50) for several passages.
-
Verification of Resistance: Once a stable resistant line is established, perform a cell viability assay (Protocol 2) to determine the new, higher IC50 and calculate the fold resistance compared to the parental cell line.
-
Stability of Resistance: To ensure the resistance phenotype is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is used to determine the IC50 of Veliparib.[10][11][12][13]
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
Veliparib
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Solubilization solution (e.g., DMSO) for MTT assay
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.[11]
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of Veliparib. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
For MTT assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. Then, aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure luminescence.
-
-
Absorbance/Luminescence Measurement: Measure the absorbance at 570 nm (for MTT) or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot Analysis
This protocol is for analyzing the expression of proteins involved in DNA repair, apoptosis, and drug efflux.[14][15][16]
Materials:
-
Parental and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP1, cleaved PARP1, BRCA1, RAD51, P-gp, γH2AX, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control.
Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in response to Veliparib treatment.[12][17][18][19][20]
Materials:
-
Parental and resistant cell lines
-
6-well plates
-
Veliparib
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat the cells with Veliparib (e.g., at the parental IC50 concentration) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
Caption: Workflow for establishing and characterizing a Veliparib-resistant cell line.
Caption: Key signaling pathways and mechanisms of resistance to PARP inhibitors like Veliparib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Effect of the PARP inhibitor veliparib on germ cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 19. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Veliparib Treatment Protocols for Brain Metastases Studies: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data summaries for the use of Veliparib in preclinical and clinical studies of brain metastases. Veliparib is an orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) that has been investigated for its potential to sensitize cancer cells to DNA-damaging agents like radiation therapy. A key characteristic of Veliparib is its ability to cross the blood-brain barrier, making it a candidate for treating intracranial tumors.
Mechanism of Action: PARP Inhibition and Radiosensitization
Veliparib inhibits PARP-1 and PARP-2, enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When radiation therapy induces SSBs in cancer cells, the inhibition of PARP by Veliparib leads to the accumulation of these breaks. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major pathway for repairing DSBs, this accumulation of DSBs can lead to mitotic catastrophe and cell death, a concept known as synthetic lethality. This mechanism underlies the radiosensitizing effect of Veliparib in the treatment of brain metastases.
Preclinical Study Protocol: Orthotopic Brain Metastasis Model
This protocol outlines a representative preclinical study to evaluate the efficacy of Veliparib as a radiosensitizer in an orthotopic mouse model of brain metastases.
1. Cell Culture and Animal Model:
-
Human cancer cell lines relevant to brain metastases (e.g., NSCLC, breast cancer) are cultured under standard conditions.
-
For in vivo imaging, cells can be transduced with a luciferase reporter gene.
-
Female athymic nude mice (6-8 weeks old) are used.
-
Intracranial injection of tumor cells is performed to establish orthotopic brain tumors.
2. Experimental Groups:
-
Vehicle control
-
Veliparib alone
-
Radiation alone (e.g., Whole Brain Radiation Therapy - WBRT)
-
Veliparib in combination with radiation
3. Dosing and Administration:
-
Veliparib: Administered orally (p.o.) twice daily at a dose of 12.5 mg/kg, dissolved in a suitable vehicle (e.g., 20% Captisol®).[1][2]
-
Radiation: Delivered as multifractionated craniospinal irradiation (CSI) or WBRT. A total dose of 18 Gy is a representative example.[2]
-
When combined, Veliparib is administered one hour prior to each radiation fraction.[1][2]
4. Monitoring and Endpoints:
-
Tumor growth is monitored weekly using bioluminescence imaging (BLI).
-
Animal survival is monitored and recorded.
-
At the study endpoint, brain tissues are collected for immunohistochemical analysis of apoptosis (e.g., TUNEL staining) and cell proliferation (e.g., Ki67).
5. Data Analysis:
-
Tumor growth rates and survival curves (Kaplan-Meier) are generated and statistically analyzed.
-
Immunohistochemistry results are quantified to compare treatment groups.
References
Application Notes and Protocols: Synergistic Targeting of Colorectal Cancer Stem Cells with Veliparib and 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the combination of Veliparib (a PARP inhibitor) and 5-Fluorouracil (5-FU) in colorectal cancer stem cell (CRC-CSC) research. The synergistic effect of this combination therapy presents a promising strategy to overcome chemoresistance and target the root of tumor recurrence.
Introduction
Colorectal cancer (CRC) remains a leading cause of cancer-related mortality, largely due to tumor recurrence and chemoresistance. A subpopulation of cells within the tumor, known as cancer stem cells (CSCs), are believed to be responsible for these phenomena. CSCs possess self-renewal capabilities and are often resistant to conventional chemotherapies like 5-FU.
Veliparib (ABT-888) is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. In mismatch repair (MMR)-proficient CRC-CSCs, 5-FU induces DNA damage. The subsequent activation of PARP1-mediated MMR pathway is a key mechanism of resistance. Veliparib potentiates the cytotoxic effects of 5-FU by inhibiting this PARP-dependent DNA repair pathway, leading to an accumulation of DNA damage, S-phase cell cycle arrest, and ultimately, apoptosis of the cancer stem cells. This combination therapy offers a targeted approach to sensitize CRC-CSCs to chemotherapy.
Data Presentation
The following tables summarize the quantitative outcomes of combining Veliparib and 5-Fluorouracil in MMR-proficient colorectal cancer stem cells, based on preclinical studies.
Table 1: In Vitro Efficacy of Veliparib and 5-FU Combination in CRC-CSCs
| Treatment Group | IC50 Values | Apoptosis Rate | Cell Cycle Arrest |
| 5-FU alone | Higher concentration required for cytotoxic effect. | Moderate induction of apoptosis. | Induces S-phase arrest. |
| Veliparib alone | Minimal cytotoxic effect at concentrations used in combination. | Negligible induction of apoptosis. | No significant cell cycle arrest. |
| Veliparib + 5-FU | Synergistic reduction in IC50; effective at much lower concentrations than individual drugs. | Significantly enhanced apoptosis compared to 5-FU alone. | Potentiated S-phase arrest, leading to increased cell death. |
Table 2: In Vivo Efficacy of Veliparib and 5-FU Combination in CRC-CSC Xenograft Models
| Treatment Group | Tumor Growth Inhibition | Mechanism of Action |
| 5-FU alone | Moderate tumor growth inhibition. | Induces DNA damage in cancer cells. |
| Veliparib alone | Minimal effect on tumor growth. | PARP inhibition. |
| Veliparib + 5-FU | Significantly enhanced tumor growth inhibition compared to monotherapy. | Increased accumulation of DNA damage and inhibition of the Mismatch Repair (MMR) pathway in cancer stem cells. |
Signaling Pathway
The combination of 5-FU and Veliparib exploits the DNA damage response pathway in MMR-proficient colorectal cancer stem cells. The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of synergistic cytotoxicity of Veliparib and 5-FU in CRC-CSCs.
Experimental Workflow
The following diagram outlines a typical experimental workflow to evaluate the combination of Veliparib and 5-FU on colorectal cancer stem cells.
Caption: Experimental workflow for Veliparib and 5-FU combination studies in CRC-CSCs.
Experimental Protocols
Colorectal Cancer Stem Cell (CRC-CSC) Enrichment using Sphere Formation Assay
This protocol is for the enrichment of CRC-CSCs from established colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell line (e.g., HCT116)
-
DMEM/F12 serum-free medium
-
B27 supplement
-
Epidermal Growth Factor (EGF)
-
Basic Fibroblast Growth Factor (bFGF)
-
Heparin
-
Ultra-low attachment plates or flasks
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture colorectal cancer cells to 70-80% confluency in standard serum-containing medium.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with serum-containing medium and centrifuge the cells.
-
Resuspend the cell pellet in serum-free sphere-forming medium (DMEM/F12 supplemented with B27, EGF, bFGF, and heparin).
-
Plate the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates.
-
Incubate at 37°C in a 5% CO2 incubator for 7-10 days.
-
Monitor for the formation of floating spherical colonies (colonospheres).
-
Collect the spheres by gentle centrifugation and dissociate them into single cells for sub-culturing or downstream experiments.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
CRC-CSCs (as single cells from dissociated spheres)
-
96-well plates
-
Veliparib and 5-Fluorouracil stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed CRC-CSCs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of 5-FU, Veliparib, and their combination for 48-72 hours. Include untreated control wells.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Aspirate the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (PI).
Materials:
-
Treated and untreated CRC-CSCs
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Collect the treated and untreated cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated CRC-CSCs
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Harvest the treated and untreated cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol detects the expression levels of specific proteins.
Materials:
-
Treated and untreated CRC-CSCs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP1, anti-MSH6, anti
Troubleshooting & Optimization
Troubleshooting Veliparib dihydrochloride solubility issues in PBS
Welcome to the Technical Support Center for Veliparib dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on solubility issues in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] PARP enzymes are critical components of the cellular machinery responsible for DNA repair. In the presence of DNA single-strand breaks, PARP is activated and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins to the site of damage. By inhibiting PARP, Veliparib prevents the repair of these single-strand breaks. This leads to the accumulation of DNA damage, which can trigger cell death, particularly in cancer cells with existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations.
Q2: What is the solubility of this compound in common laboratory solvents?
This compound exhibits good solubility in aqueous solutions. The table below summarizes its solubility in various solvents. Please note that for aqueous solutions, the use of sonication is often recommended to facilitate dissolution.
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| PBS (pH 7.4) | 100 mg/mL | 315 mM | Requires sonication for dissolution.[4] |
| Water | 250 mg/mL | 788 mM | Requires sonication for dissolution. |
| DMSO | ≥ 31.72 mg/mL | ≥ 100 mM | Prepare fresh or store aliquoted at -20°C or -80°C. |
| Ethanol | ≥ 3.3 mg/mL | ≥ 10.4 mM | Gentle warming and sonication may be required. |
Q3: How should I prepare a stock solution of this compound?
For most in vitro cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. A 10 mM stock solution is a common starting point.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q4: How should I store solutions of this compound?
Proper storage is crucial to maintain the stability and activity of this compound solutions.
-
Powder: Store the solid compound at 4°C, sealed and protected from moisture.
-
DMSO Stock Solutions: Store in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.
-
Aqueous Solutions (PBS): It is highly recommended to prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours and protect from light. The stability of Veliparib in aqueous solutions can be limited, and precipitation may occur over time.
Troubleshooting Guide: Solubility Issues in PBS
This guide addresses common problems encountered when dissolving this compound in PBS and provides step-by-step solutions.
Problem 1: The compound is not fully dissolving in PBS, even after vortexing.
-
Cause: this compound, while soluble in PBS, may require additional energy to overcome the crystal lattice energy and fully dissolve.
-
Solution:
-
Sonication: Place the vial containing the PBS and this compound in a sonicator bath. Sonicate for 15-30 minutes. Monitor the solution periodically for clarity.
-
Gentle Heating: If sonication alone is insufficient, warm the solution in a water bath set to 37-40°C for 10-15 minutes while intermittently vortexing. Caution: Avoid excessive heat, as it may degrade the compound. Do not exceed 50°C.
-
Problem 2: The compound dissolves initially but then precipitates out of the PBS solution.
-
Cause: This can occur due to several factors, including the concentration of the solution, the pH of the PBS, or interactions with the phosphate buffer ions. Hydrochloride salts of some drugs can have reduced solubility in phosphate buffers due to the common ion effect or the formation of less soluble phosphate salts.
-
Solution:
-
Prepare a More Dilute Solution: If you are preparing a highly concentrated solution, try reducing the final concentration. It is often better to prepare a more dilute solution and add a larger volume to your experiment than to struggle with a concentrated, unstable solution.
-
Use a Co-solvent: For particularly challenging situations, consider preparing a concentrated stock in DMSO and then diluting it into your PBS-based experimental medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
Problem 3: I am unsure about the stability of my this compound solution in PBS during my experiment.
-
Cause: The stability of a compound in solution can be affected by time, temperature, and light exposure.
-
Solution:
-
Prepare Fresh Solutions: The best practice is to prepare the PBS solution of this compound immediately before use.
-
Minimize Storage Time: If you must prepare the solution in advance, store it at 4°C and use it within 24 hours. Protect the solution from light by wrapping the container in aluminum foil.
-
Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or cloudiness. If observed, the solution should be discarded and a fresh one prepared.
-
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Solution in PBS
-
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath
-
-
Procedure:
-
Weigh 1 mg of this compound and place it in a sterile vial.
-
Add 1 mL of sterile PBS (pH 7.4) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in a sonicator water bath and sonicate for 20-30 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Use the freshly prepared solution immediately for your experiment.
-
Visualizations
Caption: Veliparib inhibits PARP, leading to the accumulation of DNA damage and cell death.
Caption: A workflow for troubleshooting this compound solubility issues in PBS.
References
Veliparib Technical Support Center: Identifying and Minimizing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize off-target effects when using the PARP inhibitor Veliparib (ABT-888) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Veliparib?
A1: Veliparib is a potent, orally bioavailable small molecule that primarily acts as a competitive inhibitor of Poly(ADP-ribose) polymerase enzymes, PARP1 and PARP2.[1][2][3][4] It binds to the nicotinamide adenine dinucleotide (NAD+) binding site of these enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition disrupts the repair of DNA single-strand breaks (SSBs). In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication, resulting in synthetic lethality and cell death.[5]
Q2: What are the known off-target effects of Veliparib?
A2: While generally selective for PARP1 and PARP2, Veliparib has been shown to have low micromolar affinity for the kinases PIM1 and CDK9.[6] This means that at higher concentrations, Veliparib may inhibit these kinases, potentially leading to off-target effects. It is important to consider that the clinical relevance of these off-target affinities may depend on the dosage and the specific cellular context.[6]
Q3: How does Veliparib's "PARP trapping" efficiency compare to other PARP inhibitors?
A3: PARP trapping is a phenomenon where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA at the site of damage. This trapped PARP-DNA complex can be more cytotoxic than the simple inhibition of PAR synthesis. Veliparib is considered a relatively weak PARP trapper compared to other clinically advanced PARP inhibitors like olaparib, rucaparib, and especially talazoparib, which is a very potent trapper.[7][8] This difference in trapping efficiency is a key characteristic that distinguishes Veliparib and may contribute to its different efficacy and toxicity profile.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for Veliparib to aid in experimental design and interpretation.
Table 1: On-Target Potency of Veliparib
| Target | Parameter | Value (nM) | Reference |
| PARP1 | Kᵢ | 5.2 | [1][2][3] |
| PARP2 | Kᵢ | 2.9 | [1][2][3] |
| PARP1 | IC₅₀ | 4.4 | [9] |
Kᵢ (Inhibition constant) and IC₅₀ (Half-maximal inhibitory concentration) values indicate the potency of Veliparib against its primary targets.
Table 2: Known Off-Target Kinase Profile of Veliparib
| Off-Target | Parameter | Value (µM) | Reference |
| PIM1 | IC₅₀ | 17 | [6] |
| CDK9 | IC₅₀ | 8.2 | [6] |
These values are in the micromolar range, indicating a much lower affinity compared to the nanomolar affinity for PARP1/2.
Table 3: Comparative PARP Trapping Efficiency
| PARP Inhibitor | Relative Trapping Potency |
| Talazoparib | Very High |
| Rucaparib | High |
| Olaparib | Intermediate |
| Veliparib | Low |
This table provides a qualitative comparison of the PARP trapping efficiency of various inhibitors. Veliparib is noted for its lower trapping potential.[7][8]
Troubleshooting Experimental Results
This guide addresses common issues encountered during experiments with Veliparib and provides a systematic approach to troubleshooting.
Issue 1: The observed cellular phenotype (e.g., cell death, cell cycle arrest) does not match the phenotype from genetic knockdown (siRNA/CRISPR) of PARP1/2.
-
Possible Cause: The phenotype may be due to an off-target effect of Veliparib.
-
Troubleshooting Steps:
-
Use a Structurally Unrelated PARP Inhibitor: Repeat the key experiment with a different PARP inhibitor that has a distinct chemical scaffold and off-target profile (e.g., Olaparib). If the phenotype is not replicated, it strongly suggests an off-target effect of Veliparib.
-
Confirm Target Engagement: Use the Cellular Thermal Shift Assay (CETSA) to verify that Veliparib is binding to PARP1/2 in your cellular model at the concentrations used. A lack of thermal stabilization of PARP1/2 could indicate issues with compound uptake or stability.
-
Investigate Potential Off-Targets:
-
Perform a kinome scan or use a targeted kinase inhibitor panel to assess if Veliparib is inhibiting other kinases at the effective concentration in your assay.
-
Specifically, test for the involvement of PIM1 and CDK9 using selective inhibitors for these kinases to see if they phenocopy the effects of Veliparib.
-
-
Issue 2: Unexpectedly high cytotoxicity is observed in a cell line that is considered resistant to PARP inhibition (i.e., homologous recombination proficient).
-
Possible Cause 1: The cell line may have an uncharacterized defect in a DNA repair pathway that creates a synthetic lethal interaction with PARP inhibition.
-
Troubleshooting Steps:
-
Review the genetic background of your cell line for mutations in other DNA damage response genes.
-
Assess the expression levels of proteins like SLFN11, as high expression has been linked to increased sensitivity to PARP inhibitors regardless of BRCA status.
-
-
Possible Cause 2: The observed toxicity is due to a potent off-target effect at the concentration used.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine if the cytotoxicity occurs at concentrations significantly higher than the IC₅₀ for PARP1/2 inhibition.
-
Follow the steps outlined in "Issue 1" to investigate potential off-target kinase inhibition.
-
Issue 3: Inconsistent or non-reproducible results across experiments.
-
Possible Cause: Variability in experimental conditions or compound integrity.
-
Troubleshooting Steps:
-
Compound Stability: Prepare fresh stock solutions of Veliparib in DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always prepare fresh working dilutions for each experiment.
-
Cell Culture Conditions: Maintain consistency in cell density at the time of treatment, passage number, and media components. Mycoplasma contamination can also significantly alter cellular responses.
-
Assay-Specific Issues: Be aware of potential artifacts with your chosen assay. For example, some viability assays can be affected by changes in cell metabolism or proliferation rates. Consider using orthogonal assays to confirm your findings (e.g., clonogenic survival assay in addition to a metabolic-based viability assay).[6]
-
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol allows for the verification of Veliparib's engagement with its target (PARP1) in intact cells.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of Veliparib or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Expose the aliquots to a range of temperatures (e.g., 42°C to 68°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C. Include a non-heated control (kept at 37°C).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize the samples to equal protein concentration, add Laemmli buffer, and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against PARP1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensity against the temperature to generate a melt curve. A shift in the curve to a higher temperature in the Veliparib-treated samples indicates target engagement.
-
In Vitro Kinase Inhibition Assay
This protocol is used to determine the IC₅₀ of Veliparib against potential off-target kinases like PIM1 and CDK9.
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the phosphorylation of a substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Veliparib in 100% DMSO. Create a serial dilution series of the inhibitor.
-
Prepare the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a solution of the purified recombinant kinase (e.g., PIM1 or CDK9) in the reaction buffer.
-
Prepare a solution of the kinase-specific substrate (peptide or protein) and ATP in the reaction buffer.
-
-
Assay Procedure (in a 96- or 384-well plate):
-
Add the diluted Veliparib or vehicle (DMSO) to the appropriate wells.
-
Add the purified kinase to all wells except the negative control.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C or 37°C.
-
-
Detection:
-
Stop the reaction and detect the kinase activity. The detection method will depend on the assay format (e.g., luminescence-based for ATP depletion, fluorescence-based for substrate phosphorylation).
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of kinase activity against the logarithm of the Veliparib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Chromatin Fractionation for PARP Trapping
This assay provides a physiologically relevant measure of Veliparib's ability to trap PARP1 on chromatin.
Principle: Cells are biochemically fractionated to separate soluble nuclear proteins from proteins tightly bound to chromatin. An increase in the amount of PARP1 in the chromatin fraction after drug treatment indicates PARP trapping.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency.
-
Treat cells with the desired concentrations of Veliparib or another PARP inhibitor for a specified time (e.g., 4 hours). To enhance the signal, you can co-treat with a low dose of a DNA-damaging agent like methyl methanesulfonate (MMS).
-
-
Cell Lysis and Fractionation:
-
Harvest and wash the cells with ice-cold PBS.
-
Perform subcellular protein fractionation using a commercial kit or a standard laboratory protocol. This typically involves sequential incubations in hypotonic and low-salt buffers to remove cytoplasmic and soluble nuclear proteins, respectively. It is crucial to include Veliparib in all fractionation buffers to maintain the trapped complex.[10]
-
-
Chromatin Pellet Processing:
-
The final insoluble pellet contains the chromatin-bound proteins. Resuspend this pellet in a high-salt buffer and sonicate briefly to shear the DNA and solubilize the proteins.
-
-
Immunoblotting:
-
Determine the protein concentration of each chromatin fraction.
-
Perform Western blotting as described in the CETSA protocol.
-
Probe the membrane with primary antibodies against PARP1 and a loading control for the chromatin fraction, such as Histone H3.
-
-
Data Analysis:
-
Quantify the band intensities for PARP1 and Histone H3.
-
Normalize the PARP1 signal to the Histone H3 signal for each sample. An increase in the normalized PARP1 signal in the Veliparib-treated samples compared to the control indicates PARP trapping.
-
Signaling Pathways and Experimental Workflows
References
- 1. dovepress.com [dovepress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase II evaluation of the potent, highly selective PARP inhibitor veliparib in the treatment of persistent or recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients who carry a germline BRCA1 or BRCA2 mutation – an NRG Oncology/Gynecologic Oncology Group study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An open-label, pilot study of veliparib and lapatinib in patients with metastatic, triple-negative breast cancer | springermedizin.de [springermedizin.de]
- 10. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to Veliparib
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering acquired resistance to the PARP inhibitor, Veliparib, in long-term cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your research, providing potential causes and actionable solutions.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Gradual decrease in Veliparib sensitivity over multiple cell passages. | 1. Restoration of Homologous Recombination (HR) function: Secondary mutations in BRCA1/2 or other HR-related genes (e.g., PALB2, RAD51C, RAD51D) can restore the open reading frame and protein function.[1][2][3][4][5] 2. Epigenetic changes: Demethylation of the BRCA1 promoter can lead to its re-expression.[6] 3. Loss of 53BP1: Deletion of 53BP1 can restore HR in BRCA1-deficient cells. | 1. Sequence BRCA1/2 and other key HR genes to identify reversion mutations. 2. Perform methylation analysis of the BRCA1 promoter. 3. Assess 53BP1 protein levels via Western blot. 4. Consider combination therapy with agents that re-induce HR deficiency, such as CDK12 inhibitors.[5] |
| Resistant cells show reduced accumulation of DNA double-strand breaks (DSBs) upon Veliparib treatment. | 1. Stabilization of replication forks: Cells may develop mechanisms to protect stalled replication forks from collapsing into DSBs, a key mechanism of PARP inhibitor-induced cytotoxicity.[1][4][7] 2. Reduced PARP1 expression or trapping: Mutations or decreased expression of PARP1 can reduce the target for Veliparib, and decreased PARP trapping can lessen its cytotoxic effect.[2][8][9] 3. Downregulation of PARG: Loss of Poly(ADP-ribose) glycohydrolase (PARG) can lead to increased PARylation, which reduces PARP1 trapping.[6][7][10] | 1. Perform DNA fiber assays to assess replication fork stability. 2. Quantify PARP1 protein levels by Western blot and consider sequencing the PARP1 gene for mutations. 3. Measure PAR levels in the presence of Veliparib to assess PARP trapping efficiency. 4. Evaluate PARG expression levels. 5. Test combination with ATR inhibitors to overcome replication fork stabilization.[10][11] |
| No significant difference in HR function or PARP1 levels, but cells are still resistant. | 1. Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump Veliparib out of the cell, reducing its intracellular concentration.[3][5][9][12] | 1. Perform RT-qPCR or Western blot to measure the expression of ABCB1 and other relevant drug transporters. 2. Utilize fluorescent substrates of P-gp (e.g., Rhodamine 123) to assess efflux pump activity via flow cytometry. 3. Co-administer a P-gp inhibitor (e.g., Verapamil, Tariquidar) with Veliparib to see if sensitivity is restored.[12] |
| Veliparib shows reduced efficacy in combination with DNA-damaging agents (e.g., cisplatin, carboplatin) in previously sensitive cells. | 1. Cross-resistance: Mechanisms that confer resistance to Veliparib, particularly the restoration of HR, can also lead to resistance to platinum-based chemotherapies.[3] 2. Suppression of Non-Homologous End Joining (NHEJ): In some contexts, functional NHEJ is required for the synthetic lethality of PARP inhibitors in HR-deficient cells.[2][13] | 1. Assess the HR status of the resistant cells. 2. Evaluate the expression and function of key NHEJ proteins (e.g., Ku70/80, XRCC4). 3. Consider alternative combination strategies, such as with ATR inhibitors or agents targeting other DNA damage response pathways.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Veliparib?
A1: Acquired resistance to Veliparib, and PARP inhibitors in general, is multifactorial. The most common mechanisms include:
-
Restoration of Homologous Recombination (HR) Repair: This can occur through secondary "reversion" mutations in genes like BRCA1 and BRCA2 that restore their function, or through the loss of factors that inhibit HR, such as 53BP1.[1][2][3][4][5]
-
Stabilization of Replication Forks: Resistant cells can develop mechanisms to prevent the collapse of stalled replication forks, which is a major source of DNA damage caused by PARP inhibitors.[1][4][7]
-
Changes in PARP1: Decreased expression or mutations in the PARP1 gene can reduce the amount of target for Veliparib or decrease its ability to trap PARP1 on DNA.[2][8][9]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), can reduce the intracellular concentration of Veliparib.[3][5][9][12]
-
Suppression of Non-Homologous End Joining (NHEJ): In some cellular contexts, the cytotoxic effects of PARP inhibitors in HR-deficient cells depend on a functional NHEJ pathway.[2][13]
Q2: How can I develop a Veliparib-resistant cell line model?
A2: To establish a Veliparib-resistant cell line, you can employ a long-term, dose-escalation culture method.
-
Experimental Workflow:
-
Start by treating the parental cell line with a low concentration of Veliparib (e.g., the IC20 or IC30).
-
Continuously culture the cells in the presence of the drug, monitoring their growth.
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of Veliparib.
-
Repeat this process over several months until the cells can proliferate in a significantly higher concentration of Veliparib compared to the parental line.
-
Periodically freeze down stocks of the resistant cells at different stages of development.
-
-
Diagram of Experimental Workflow:
Caption: Workflow for generating a Veliparib-resistant cell line.
Q3: What are some potential therapeutic strategies to overcome Veliparib resistance?
A3: Several strategies are being explored to overcome acquired resistance to Veliparib, primarily involving combination therapies:
-
Combination with Chemotherapy: Veliparib has been studied in combination with DNA-damaging agents like cisplatin and carboplatin, although cross-resistance can be an issue.[7][14][15][16]
-
Targeting the DNA Damage Response (DDR): Combining Veliparib with inhibitors of other DDR pathways, such as ATR or WEE1 inhibitors, can re-sensitize resistant cells.[10][11]
-
Inhibiting Drug Efflux Pumps: For resistance mediated by ABC transporters, co-treatment with a P-glycoprotein inhibitor can restore intracellular Veliparib levels.[12]
-
Targeting Alternative Repair Pathways: In HR-restored cells, inhibiting alternative DNA repair pathways like polymerase theta (Polθ) may be effective.[7][14]
-
Immunotherapy: Combining PARP inhibitors with immune checkpoint inhibitors is another promising avenue of investigation.[17]
-
Signaling Pathway Diagram of Resistance and Intervention:
Caption: Mechanisms of Veliparib resistance and therapeutic interventions.
Experimental Protocols
1. Cell Viability Assay (MTS/MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Veliparib in parental and resistant cell lines.
-
Procedure:
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of Veliparib in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.
-
Incubate the plate for 72-120 hours, depending on the cell line's doubling time.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Normalize the absorbance values to the vehicle-only control and plot the dose-response curve to calculate the IC50.
-
2. Western Blot for PARP1 and P-glycoprotein (ABCB1)
-
Objective: To quantify the expression levels of PARP1 and the drug efflux pump P-glycoprotein.
-
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PARP1 (e.g., 1:1000 dilution) and ABCB1 (1:500 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
3. PARP Trapping Assay (Subcellular Fractionation)
-
Objective: To assess the ability of Veliparib to trap PARP1 on chromatin.
-
Procedure:
-
Treat parental and resistant cells with Veliparib or vehicle for 1 hour.
-
Harvest the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear proteins. Commercial kits are available for this purpose.
-
Analyze the protein concentration of each fraction.
-
Perform a Western blot on equal amounts of protein from the chromatin-bound and nuclear soluble fractions, probing for PARP1.
-
An increase in the PARP1 signal in the chromatin-bound fraction of drug-treated cells compared to untreated cells indicates PARP trapping. Compare the degree of trapping between parental and resistant cells.[18]
-
References
- 1. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pre-Existing and Acquired Resistance to PARP Inhibitor-Induced Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unravelling the molecular basis of PARP inhibitor resistance in prostate cancer with homologous recombination repair deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nmsgroup.it [nmsgroup.it]
- 11. Overcoming resistance to PARP inhibitor in epithelial ovarian cancer, are we ready? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Effect of the PARP inhibitor veliparib on germ cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I Study of Veliparib (ABT-888) Combined with Cisplatin and Vinorelbine in Advanced Triple-Negative Breast Cancer and/or BRCA Mutation-Associated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase 1 study of veliparib (ABT-888) plus weekly carboplatin and paclitaxel in advanced solid malignancies, with an expansion cohort in triple negative breast cancer (TNBC) (ETCTN 8620) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Veliparib stability in DMSO solution at -20°C for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Veliparib in DMSO solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Veliparib stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of Veliparib for in vitro studies. It is crucial to use anhydrous or molecular biology grade DMSO to minimize water content, which can promote hydrolysis of the compound over time.[1][2]
Q2: What is the recommended storage temperature for Veliparib DMSO stock solutions?
A2: For long-term storage, it is recommended to store Veliparib stock solutions at -20°C or -80°C.[2] Storage at -80°C is generally preferred for extended periods (months to years), while -20°C is suitable for shorter-term storage (weeks to a few months).
Q3: How should I prepare Veliparib stock solutions to ensure stability?
A3: To maximize stability, it is best practice to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should then be aliquoted into single-use volumes in tightly sealed, amber vials to protect from light and moisture, and to minimize freeze-thaw cycles.[1][2]
Q4: How many freeze-thaw cycles can a Veliparib DMSO stock solution tolerate?
A4: While some small molecules are stable through several freeze-thaw cycles, it is a general best practice to avoid them whenever possible by preparing single-use aliquots.[3] Each freeze-thaw cycle increases the risk of water condensation into the DMSO stock, which can lead to compound degradation. If aliquoting is not feasible, it is recommended to limit the number of freeze-thaw cycles to a minimum.
Q5: My Veliparib in DMSO has precipitated. What should I do?
A5: Precipitation can occur if the compound's solubility limit is exceeded or if the solution has been stored improperly. Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the compound.[4] If precipitation persists, it may be necessary to prepare a fresh stock solution. When diluting the DMSO stock into aqueous buffers for experiments, ensure the final DMSO concentration is low (typically <0.5%) and perform the dilution in a stepwise manner with constant mixing to prevent the compound from crashing out of solution.[5]
Q6: Is there any quantitative data on the long-term stability of Veliparib in DMSO at -20°C?
A6: While specific, long-term quantitative stability data for Veliparib in DMSO at -20°C is not extensively published in peer-reviewed literature, general data for small molecules and internal studies from suppliers suggest that when stored properly in anhydrous DMSO in aliquots at -20°C, Veliparib should remain stable for at least one to six months with minimal degradation.[2] However, for long-term or critical experiments, it is highly recommended to perform an in-house stability assessment. One study on the stability of Veliparib in rat plasma demonstrated good stability for 30 days at -20°C.
Quantitative Stability Data Summary
The following table summarizes available stability data for Veliparib and related compounds. It is important to note that direct long-term stability data for Veliparib in a concentrated DMSO stock at -20°C is limited, and the data below is compiled from various sources to provide the best available guidance.
| Compound | Solvent/Matrix | Storage Temperature | Duration | Stability Results |
| Veliparib | Rat Plasma | -20°C | 30 days | Good stability observed (Accuracy within 93.8%–109.3%) |
| General Small Molecules | DMSO | -20°C | 1 month | Generally considered stable |
| General Small Molecules | DMSO | -80°C | 6 months | Generally considered stable |
| Benzimidazole Derivatives | 0.2% DMSO | Room Temp | 96 hours | Homogeneous and stable |
Disclaimer: This data is for guidance purposes only. For critical applications, users should conduct their own stability studies.
Experimental Protocols
Protocol 1: Preparation of Veliparib DMSO Stock Solution
Objective: To prepare a stable, high-concentration stock solution of Veliparib in DMSO.
Materials:
-
Veliparib powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the Veliparib powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Veliparib powder using a calibrated balance in a sterile environment.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the Veliparib powder.
-
Vortex the solution for 2-5 minutes until the Veliparib is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Tightly seal the tubes and label them clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term storage.
Protocol 2: Long-Term Stability Assessment of Veliparib in DMSO
Objective: To quantitatively assess the stability of a Veliparib DMSO stock solution over an extended period.
Materials:
-
Prepared Veliparib DMSO stock solution (from Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Appropriate column and mobile phase for Veliparib analysis
-
-20°C freezer
-
Control samples (freshly prepared Veliparib solution at each time point)
Procedure:
-
Prepare a batch of Veliparib stock solution in anhydrous DMSO (e.g., 10 mM) and create multiple aliquots as described in Protocol 1.
-
Time Point Zero (T=0): Immediately after preparation, analyze an aliquot of the stock solution using a validated HPLC or LC-MS method to determine the initial concentration and purity. This will serve as the baseline.
-
Storage: Place the remaining aliquots in a -20°C freezer for long-term storage.
-
Subsequent Time Points: At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from the freezer.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Analyze the thawed sample using the same HPLC or LC-MS method used for the T=0 sample.
-
Data Analysis: Compare the peak area and purity of the stored sample to the T=0 sample. Calculate the percentage of Veliparib remaining at each time point. A decrease in the main peak area and/or the appearance of new peaks may indicate degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in DMSO Stock | - Stock concentration is too high.- DMSO is not anhydrous (has absorbed water).- Storage temperature fluctuated, causing partial thawing and refreezing. | - Gently warm the solution to 37°C and vortex/sonicate to redissolve.- If precipitation persists, prepare a new, more dilute stock solution.- Always use fresh, anhydrous DMSO.- Ensure the freezer maintains a stable temperature. |
| Precipitation Upon Dilution in Aqueous Buffer | - The aqueous solubility of Veliparib is exceeded.- The final concentration of DMSO is too low to maintain solubility. | - Perform a stepwise dilution of the DMSO stock into the aqueous buffer while vortexing.- Decrease the final concentration of Veliparib in the assay.- Ensure the final DMSO concentration is sufficient to maintain solubility (typically <0.5%, but may need optimization). Always include a vehicle control with the same final DMSO concentration. |
| Loss of Biological Activity | - Degradation of Veliparib due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).- The compound has been stored beyond its stability period. | - Prepare a fresh stock solution from solid material.- Always store aliquots in amber vials at -20°C or -80°C and minimize freeze-thaw cycles.- Perform a stability check of your stock solution using HPLC or LC-MS.- Run a positive control with a fresh dilution to confirm assay performance. |
| Inconsistent Experimental Results | - Inaccurate initial weighing of the compound.- Incomplete dissolution of the compound in DMSO.- Pipetting errors during dilution.- Partial degradation of the stock solution. | - Use a calibrated precision balance for weighing.- Visually confirm complete dissolution of the powder before aliquoting.- Use calibrated pipettes and proper pipetting technique.- Prepare fresh dilutions for each experiment from a properly stored stock aliquot. |
Visualizations
Caption: Veliparib inhibits PARP1/2, leading to PARP trapping on DNA, which causes replication fork collapse and cell death in homologous recombination (HR) deficient cells.
Caption: Recommended workflow for preparing, storing, and using Veliparib DMSO stock solutions to ensure stability and reproducibility.
Caption: A troubleshooting workflow to diagnose and resolve common issues encountered with Veliparib solutions in experimental settings.
References
Technical Support Center: Interpreting Unexpected Results in Veliparib Sensitization Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Veliparib sensitization assays.
Frequently Asked Questions (FAQs)
Q1: We observe reduced efficacy or complete resistance to Veliparib in a cell line that should be sensitive (e.g., BRCA-mutant). What are the potential mechanisms?
A1: Resistance to PARP inhibitors like Veliparib in sensitive cell lines can arise from several factors:
-
Restoration of Homologous Recombination (HR) Function: This is a common mechanism where secondary mutations in BRCA1/2 or other HR pathway genes restore the open reading frame and produce a functional protein, thus overcoming the synthetic lethality induced by PARP inhibition.[1][2]
-
Suppression of Non-Homologous End Joining (NHEJ): For PARP inhibitor-induced synthetic lethality to occur in HR-deficient cells, the NHEJ pathway must be active.[1] Loss of key NHEJ factors can lead to resistance. Overexpression of miRNA-622 has been shown to downregulate Ku70/80, reducing NHEJ activity and desensitizing cells to Veliparib.[3]
-
Drug Efflux: Overexpression of multidrug resistance transporters, such as ABCB1 (P-glycoprotein), can actively pump Veliparib out of the cell, reducing its intracellular concentration and efficacy.[2]
-
Low PARP1 Expression: Cells with low or absent PARP1 expression may be inherently resistant as the drug target is not present at sufficient levels.[1]
-
Loss of PARG: Loss of Poly(ADP-ribose) glycohydrolase (PARG), the enzyme that degrades PAR chains, can lead to a restoration of PARylation even in the presence of a PARP inhibitor.[1]
-
Replication Fork Stabilization: Loss of factors that protect stalled replication forks can lead to resistance. For example, loss of the ubiquitin ligase HUWE1 can increase RAD51 expression and promote HRR in BRCA2-deficient cells.[3]
-
Silencing of SLFN11: The SLFN11 protein can inhibit DNA repair, and its silencing in cancer cells can confer resistance to PARP inhibitors, including Veliparib.[3]
Q2: Our Veliparib sensitization assay shows a higher than expected IC50 value in a sensitive cell line. What could be the issue?
A2: A higher than expected IC50 value could be due to several factors unrelated to biological resistance:
-
Drug Inactivity: Verify the identity and purity of your Veliparib compound. Ensure it is stored correctly and that working solutions are freshly prepared to avoid degradation.[1]
-
Assay-Specific Artifacts: The type of assay used to measure cell viability or DNA damage can influence the outcome. It is advisable to use multiple, complementary assays to confirm the results.[1]
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to drug treatment.[1] If cells have been cultured for a long time, they may have acquired resistance; it is recommended to use fresh, low-passage cells.[1]
-
Cell Cycle Effects: Some PARP inhibitors can induce cell cycle arrest, which can confound proliferation assays.[1] It is important to assess the cell cycle profile of treated cells.
Q3: We are observing unexpected cell death in a supposedly resistant cell line treated with Veliparib. What could explain this?
A3: Unexpected sensitivity in a resistant cell line could be due to:
-
Off-Target Effects: Review the literature for known off-target effects of Veliparib. While Veliparib is considered a relatively specific PARP inhibitor, high concentrations might lead to off-target activities.[4] For instance, some PARP inhibitors have been shown to affect the cell cycle in a p53-dependent manner, an effect not typically seen with Veliparib, but worth considering in the context of unexpected results.[4]
-
Synthetic Lethality with Other Pathways: The "resistant" cell line may have an uncharacterized defect in another DNA repair pathway that creates a synthetic lethal interaction with PARP inhibition.
-
Differences in PARP Trapping Efficiency: PARP inhibitors vary in their ability to "trap" PARP on DNA, which contributes to their cytotoxicity. Veliparib has lower PARP-trapping activity compared to other inhibitors like olaparib and niraparib.[4][5] The unexpected sensitivity might be related to a specific cellular context that is highly dependent on even low levels of PARP trapping.
Q4: Our results with Veliparib are inconsistent across experiments. What factors should we consider?
A4: Inconsistent results can be due to a variety of factors:
-
Cell Culture Conditions: As mentioned before, cell density, passage number, and media composition can significantly impact cellular response to drug treatment.[1]
-
Drug Stability and Storage: Ensure consistent and proper storage of Veliparib and fresh preparation of working solutions.[1]
-
Experimental Technique: Minor variations in experimental procedures, such as incubation times and reagent concentrations, can lead to variability.
-
Biological Heterogeneity: The cell line itself may not be a homogenous population, and different subclones with varying sensitivities to Veliparib may be selected for over time.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in a Sensitive Cell Line
| Potential Cause | Troubleshooting Step |
| Drug Inactivity/Degradation | 1. Verify the identity and purity of the Veliparib compound using analytical methods (e.g., HPLC, mass spectrometry). 2. Ensure proper storage conditions as per the manufacturer's instructions. 3. Prepare fresh working solutions for each experiment.[1] |
| Assay-Specific Issues | 1. Use an alternative viability assay to confirm the results (e.g., crystal violet in addition to a metabolic assay like MTT or CellTiter-Glo). 2. Optimize assay parameters such as cell seeding density and incubation time. |
| Cell Line Integrity | 1. Use a fresh, low-passage vial of cells.[1] 2. Perform cell line authentication (e.g., STR profiling). 3. Sequence key HR genes (e.g., BRCA1/2) to check for reversion mutations that may have occurred during culturing.[1] |
| Suboptimal PARP Inhibition | 1. Perform a Western blot to confirm PARP1 inhibition by assessing the reduction of PARylation in treated cells. |
Issue 2: Unexpected Cell Death in a Resistant Cell Line
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | 1. Review literature for known off-target effects of Veliparib.[4] 2. Perform a kinome scan to identify potential off-target kinases.[1] 3. Compare the phenotype with that induced by other PARP inhibitors with different chemical scaffolds.[1] |
| Uncharacterized Synthetic Lethality | 1. Perform a screen (e.g., siRNA, CRISPR) to identify genes that, when silenced, sensitize the resistant cells to Veliparib. |
| High Veliparib Concentration | 1. Titrate Veliparib to lower concentrations to see if the effect is dose-dependent and specific. |
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Veliparib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.[1]
-
Measurement: Measure the luminescence using a plate reader.[1]
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.[1]
Protocol 2: Western Blot for PARP1 Activity
-
Cell Treatment: Treat cells with Veliparib at various concentrations and for different durations. Include a positive control for DNA damage (e.g., H₂O₂).
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against PAR (poly-ADP-ribose) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
-
Analysis: A decrease in the PAR signal in Veliparib-treated cells compared to the control indicates inhibition of PARP activity.
Visualizations
Caption: Mechanism of PARP1 in single-strand break repair and its inhibition by Veliparib.
Caption: A logical workflow for troubleshooting unexpected results in Veliparib sensitization assays.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 4. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
Common adverse events of Veliparib in combination with chemotherapy in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Veliparib in combination with chemotherapy in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed when combining Veliparib with chemotherapy in preclinical models?
A1: Based on available preclinical data, the most anticipated adverse events when combining Veliparib with DNA-damaging chemotherapy agents are an increase in the toxicities typically associated with the chemotherapeutic agent alone. The most consistently reported adverse events in clinical studies, which are often reflective of preclinical findings, are hematological and gastrointestinal toxicities. These include:
-
Hematological: Myelosuppression is a key concern, manifesting as neutropenia, thrombocytopenia, and anemia. The addition of Veliparib can enhance the myelosuppressive effects of chemotherapies like carboplatin, paclitaxel, and temozolomide.[1][2][3]
-
Gastrointestinal: Nausea and vomiting are commonly reported.[4]
-
General: Fatigue is another frequently observed adverse event.[4]
It is crucial to establish the maximum tolerated dose (MTD) of the combination regimen in your specific preclinical model.
Q2: How does Veliparib potentiate the toxicity of chemotherapy?
A2: Veliparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in the repair of single-strand DNA breaks.[4][5] Many chemotherapy agents, such as temozolomide and platinum-based drugs (e.g., cisplatin, carboplatin), induce DNA damage. By inhibiting PARP-mediated DNA repair, Veliparib enhances the cytotoxic effects of these chemotherapies, leading to an accumulation of DNA damage and subsequent cancer cell death.[4][5] This potentiation of DNA damage can also affect normal rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract, leading to the observed adverse events.
Q3: Are there specific chemotherapy agents that have shown a more pronounced toxicity profile with Veliparib in preclinical models?
A3: Preclinical and clinical data suggest that the potentiation of toxicity is most significant with DNA-damaging agents. For instance, when combined with temozolomide, Veliparib has been shown to increase hematologic toxicities.[6] Similarly, combinations with platinum agents like carboplatin and cisplatin often lead to exacerbated myelosuppression.[7][8][9]
Troubleshooting Guides
Issue 1: Excessive Body Weight Loss in Animal Models
-
Possible Cause: This is a common sign of systemic toxicity. It can be caused by the chemotherapy agent alone or exacerbated by the combination with Veliparib. Reduced food and water intake due to nausea or general malaise is a likely contributor.
-
Troubleshooting Steps:
-
Monitor Animal Welfare: Increase the frequency of animal monitoring (daily or twice daily) for signs of distress, including hunched posture, ruffled fur, and lethargy.
-
Dose Reduction: Consider reducing the dose of the chemotherapy agent or Veliparib. It is often recommended to first reduce the dose of the more toxic chemotherapeutic agent.
-
Supportive Care: Provide supportive care such as supplemental nutrition (e.g., nutrient gel) and hydration (e.g., subcutaneous fluids) as per your institution's animal care and use committee (IACUC) guidelines.
-
Staggered Dosing: Evaluate if a staggered dosing schedule (e.g., administering Veliparib and chemotherapy on different days) mitigates the toxicity while maintaining efficacy.
-
Issue 2: Severe Myelosuppression (Neutropenia, Thrombocytopenia, Anemia)
-
Possible Cause: Both Veliparib and many chemotherapy agents can suppress bone marrow function. Their combined effect can lead to severe and life-threatening cytopenias.
-
Troubleshooting Steps:
-
Hematological Monitoring: Implement regular blood sample collection (e.g., via tail vein or saphenous vein) to monitor complete blood counts (CBCs). The frequency will depend on the expected nadir of the chemotherapy agent.
-
Dose and Schedule Modification: If severe myelosuppression is observed, consider reducing the dose of one or both agents. Alternatively, introducing a "drug holiday" or extending the treatment cycle length can allow for bone marrow recovery.
-
Growth Factor Support: The use of hematopoietic growth factors (e.g., G-CSF for neutropenia) can be considered, though this may introduce a confounding variable in efficacy studies. This should be implemented consistently across all relevant treatment groups.
-
Data on Common Adverse Events
Due to the proprietary nature of much preclinical toxicology data, detailed quantitative tables from animal models are not always available in the public domain. However, the following tables summarize the common adverse events based on extensive clinical trial data, which are guided by preclinical findings. Researchers should anticipate similar, though not identical, adverse event profiles in their animal models.
Table 1: Common Hematological Adverse Events of Veliparib in Combination with Chemotherapy (Clinical Data)
| Adverse Event | Chemotherapy Combination | Frequency of Grade 3/4 Events |
| Neutropenia | Carboplatin + Paclitaxel | ~56% |
| Cisplatin + Vinorelbine | 36%[2] | |
| Temozolomide | DLT observed (in combination with radiation) | |
| Thrombocytopenia | Carboplatin + Paclitaxel | ~31% |
| Cisplatin + Vinorelbine | 12%[2] | |
| Temozolomide | Increased frequency | |
| Anemia | Carboplatin + Paclitaxel | ~10-30% |
| Cisplatin + Vinorelbine | 30%[2] |
DLT: Dose-Limiting Toxicity
Table 2: Common Non-Hematological Adverse Events of Veliparib in Combination with Chemotherapy (Clinical Data)
| Adverse Event | Chemotherapy Combination | Frequency of All-Grade Events |
| Nausea | Carboplatin + Paclitaxel | ~71% |
| Temozolomide | ~36%[6] | |
| Fatigue | Carboplatin + Paclitaxel | ~39% |
| Temozolomide | ~24%[6] | |
| Vomiting | Temozolomide | ~36%[6] |
| Diarrhea | Temozolomide | ~10%[6] |
Experimental Protocols
A generalized protocol for assessing the toxicity of Veliparib in combination with chemotherapy in a xenograft mouse model is provided below. Note: All animal procedures must be approved by the institution's IACUC.
Protocol: Assessment of Veliparib and Chemotherapy Combination Toxicity in a Mouse Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft studies. Age and weight-matched animals should be used.
-
Tumor Implantation: Tumor cells of interest are implanted subcutaneously or orthotopically.
-
Treatment Groups:
-
Vehicle control
-
Veliparib alone
-
Chemotherapy agent alone
-
Veliparib + Chemotherapy agent
-
-
Dosing and Administration:
-
Veliparib is typically administered orally (p.o.) via gavage, often twice daily.
-
The chemotherapy agent is administered according to its standard preclinical protocol (e.g., intraperitoneally (i.p.) or intravenously (i.v.)).
-
-
Monitoring:
-
Body Weight: Measured at least three times per week. A pre-defined humane endpoint for weight loss (e.g., >20%) should be established.
-
Clinical Observations: Animals are monitored daily for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Tumor Growth: Tumor volume is measured 2-3 times per week using calipers.
-
Hematology: Blood samples are collected at baseline and at specified time points post-treatment to assess CBCs.
-
Clinical Chemistry: At the end of the study, terminal blood collection can be used to assess markers of liver and kidney function.
-
Histopathology: At necropsy, major organs (liver, kidney, spleen, bone marrow, gastrointestinal tract) are collected, fixed in formalin, and processed for histopathological examination.
-
Visualizations
Caption: Workflow for assessing toxicity of Veliparib and chemotherapy.
Caption: Mechanism of Veliparib's potentiation of chemotherapy.
References
- 1. A Phase I Dose-Escalation Study of Veliparib Combined with Carboplatin and Etoposide in Patients with Extensive-Stage Small Cell Lung Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase 1 study of veliparib (ABT-888) plus weekly carboplatin and paclitaxel in advanced solid malignancies, with an expansion cohort in triple negative breast cancer (TNBC) (ETCTN 8620) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. NCI 7977: A Phase I Dose-Escalation Study of Intermittent Oral ABT-888 (Veliparib) plus Intravenous Irinotecan Administered in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cisplatin/Gemcitabine Alone and With Veliparib in BRCA-Mutated Advanced Pancreatic Cancer - The ASCO Post [ascopost.com]
- 9. researchgate.net [researchgate.net]
Veliparib Drug-Drug Interaction Profile with Kinase Inhibitors: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the drug-drug interaction profile of the PARP inhibitor, veliparib, when used in combination with other kinase inhibitors. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate the design and interpretation of preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the general rationale for combining veliparib with kinase inhibitors?
A1: The primary rationale for combining veliparib with kinase inhibitors is to exploit synthetic lethality and overcome resistance mechanisms. Veliparib inhibits PARP enzymes, which are crucial for the repair of single-strand DNA breaks. Many kinase inhibitors target pathways like the PI3K/AKT/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer and can influence the DNA damage response (DDR). By co-targeting these pathways, it is possible to induce synergistic cell killing, enhance the efficacy of either agent alone, and potentially overcome intrinsic or acquired resistance to PARP inhibitors.[1][2]
Q2: Are there known pharmacokinetic (PK) interactions between veliparib and other kinase inhibitors?
A2: Currently, there is limited published data specifically detailing the pharmacokinetic interactions between veliparib and a wide range of kinase inhibitors. However, veliparib is primarily cleared by renal excretion and also undergoes some metabolism by CYP2D6.[3] Therefore, co-administration with kinase inhibitors that are strong inhibitors or inducers of CYP2D6 or that affect renal transporters could potentially alter veliparib's plasma concentrations. A population pharmacokinetic meta-analysis of veliparib showed that co-administration with strong CYP2D6 inhibitors resulted in a 13% increase in the steady-state area under the curve (AUCss).[3] It is crucial to conduct specific PK studies for any new combination of veliparib with a kinase inhibitor.
Q3: What are the potential pharmacodynamic (PD) interactions to consider when combining veliparib with kinase inhibitors?
A3: Pharmacodynamic interactions are the primary basis for the synergistic effects observed with these combinations. Key PD interactions include:
-
Enhanced DNA Damage: Some kinase inhibitors can induce DNA damage or impair DNA repair pathways, thus sensitizing cells to PARP inhibition.
-
Modulation of DDR Pathways: Kinase inhibitors targeting the PI3K/AKT/mTOR pathway can downregulate the expression of key homologous recombination (HR) proteins, creating a "BRCAness" phenotype and increasing sensitivity to PARP inhibitors.[1][2]
-
Induction of Apoptosis: The combination can lead to enhanced apoptosis through the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Q4: What are the common challenges encountered when designing in vitro experiments for veliparib-kinase inhibitor combinations?
A4: Common challenges include determining the optimal drug concentrations and ratios for synergy, selecting appropriate cell lines, and choosing the right assay to measure the desired endpoint (e.g., cell viability, apoptosis, DNA damage). It is also important to consider the timing and sequence of drug administration, as this can significantly impact the outcome.
Troubleshooting Guides
Problem: Inconsistent or non-reproducible results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell line variability | Ensure consistent cell passage number and growth conditions. Regularly perform cell line authentication. |
| Drug stability and storage | Prepare fresh drug dilutions for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Assay interference | Some compounds may interfere with the assay readout (e.g., colorimetric or fluorescent assays). Run appropriate controls, including media-only and drug-only wells. |
| Suboptimal drug concentrations | Perform dose-response curves for each drug individually to determine the IC50 values. Use a range of concentrations around the IC50 for combination studies. |
Problem: Difficulty in interpreting synergy from combination index (CI) values.
| Possible Cause | Troubleshooting Step |
| Inappropriate experimental design | Use a fixed-ratio or a checkerboard (matrix) design to assess synergy over a range of concentrations and ratios. |
| Software or calculation errors | Use validated software (e.g., CompuSyn) for CI calculation. Double-check data input and the underlying assumptions of the model being used (e.g., Loewe additivity or Bliss independence). |
| Biological variability | Repeat experiments multiple times to ensure the statistical significance of the observed synergy. CI values close to 1 may indicate additivity rather than true synergy. |
Quantitative Data Summary
The following tables summarize available preclinical data on the interaction of veliparib with select kinase inhibitors. Data is presented as IC50 (the half-maximal inhibitory concentration) and Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Synergy of Veliparib with PI3K Pathway Inhibitors
| Kinase Inhibitor | Cell Line | Veliparib IC50 (µM) | Kinase Inhibitor IC50 (µM) | Combination IC50 (Veliparib/Kinase Inhibitor) | Combination Index (CI) | Reference |
| BKM-120 (pan-PI3K) | SCLC cell lines | Additive effect observed | Additive effect observed | Not explicitly stated | Additive | [1] |
| Alpelisib (p110α) | BRCA1-mutant breast cancer models | Synergistic effect reported | Synergistic effect reported | Not explicitly stated | Synergistic | [2] |
Note: Specific IC50 and CI values were not always available in the referenced literature; the nature of the interaction is reported instead.
Table 2: In Vitro Synergy of Veliparib with MAPK Pathway Inhibitors
| Kinase Inhibitor | Cell Line | Veliparib IC50 (µM) | Kinase Inhibitor IC50 (µM) | Combination IC50 (Veliparib/Kinase Inhibitor) | Combination Index (CI) | Reference |
| Trametinib (MEK) | NRAS-mutant cancer cells | Synergistic effect reported | Synergistic effect reported | Not explicitly stated | Synergistic | [4] |
| Vemurafenib (BRAF) | Melanoma cells | Not available | Not available | Not explicitly stated | Synergistic | [5] |
Note: Data on direct combinations of veliparib with MAPK inhibitors is limited. The cited studies investigate combinations of other PARP inhibitors or related compounds with MAPK inhibitors, suggesting a potential for synergy that warrants further investigation with veliparib.
Table 3: Pharmacokinetic Parameters of Veliparib
| Parameter | Value | Condition | Reference |
| Tmax | ~1.5 hours | Single oral dose | [3] |
| Half-life (t1/2) | ~6 hours | Single oral dose | [3] |
| Apparent Oral Clearance (CL/F) | 16.5 L/h | With topotecan + carboplatin | [6] |
| Apparent Volume of Distribution (Vc/F) | 122.7 L | With topotecan + carboplatin | [6] |
| Urinary Excretion (unchanged) | ~73% | Single oral dose | [3] |
Note: This table provides general pharmacokinetic parameters for veliparib. Specific data on the impact of co-administration with various kinase inhibitors on these parameters is not yet widely available and requires dedicated clinical studies.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay for Synergy Assessment (Checkerboard Method)
Objective: To determine the synergistic, additive, or antagonistic effect of combining veliparib with a kinase inhibitor on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Veliparib and kinase inhibitor of interest
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells/well). Incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of veliparib and the kinase inhibitor in complete medium. A typical 7x7 dose matrix would involve 6 concentrations of each drug plus a vehicle control.
-
Drug Addition: Add the drug dilutions to the corresponding wells of the 96-well plate. Each well will contain a unique combination of concentrations of the two drugs. Include wells with single-agent treatments and vehicle controls.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength or luminescence setting.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Use software such as CompuSyn or a similar program to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Generate dose-response curves and isobolograms to visualize the interaction.
-
Protocol 2: Pharmacokinetic Drug-Drug Interaction Study in a Preclinical Model
Objective: To evaluate the effect of a kinase inhibitor on the pharmacokinetic profile of veliparib in a rodent model.
Materials:
-
Animal model (e.g., mice or rats)
-
Veliparib and kinase inhibitor of interest
-
Dosing vehicles
-
Blood collection supplies (e.g., capillaries, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for drug quantification
Procedure:
-
Animal Acclimation and Grouping: Acclimate animals for at least one week. Randomly assign animals to two groups: Group A (veliparib only) and Group B (veliparib + kinase inhibitor).
-
Dosing:
-
Administer veliparib to both groups at a predetermined dose and route (e.g., oral gavage).
-
Administer the kinase inhibitor to Group B at a predetermined dose and route, either simultaneously or at a specified time before or after veliparib administration.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of veliparib in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters for veliparib in both groups, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL/F)
-
Volume of distribution (Vd/F)
-
Half-life (t1/2)
-
-
Compare the PK parameters between the two groups to determine if the kinase inhibitor significantly alters the pharmacokinetics of veliparib.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of PARP inhibition by veliparib and its interplay with the PI3K/AKT and MAPK/ERK pathways.
Caption: General experimental workflow for the discovery and validation of synergistic combinations of veliparib and kinase inhibitors.
References
- 1. Activation of the PI3K/mTOR Pathway following PARP Inhibition in Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. A Population Pharmacokinetic Meta‐Analysis of Veliparib, a PARP Inhibitor, Across Phase 1/2/3 Trials in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Population pharmacokinetics and site of action exposures of veliparib with topotecan plus carboplatin in patients with haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Does Veliparib cross the blood-brain barrier more effectively than other PARP inhibitors
The ability of a drug to effectively reach its target is paramount in the treatment of central nervous system (CNS) malignancies. For Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs showing promise in various cancers, penetration of the tightly regulated blood-brain barrier (BBB) is a critical determinant of their potential efficacy in brain tumors. This guide provides a comparative analysis of Veliparib's BBB penetration capabilities against other notable PARP inhibitors, supported by preclinical experimental data.
Comparative Efficacy in Crossing the Blood-Brain Barrier
The most direct measure of a drug's ability to cross the BBB in preclinical models is the brain-to-plasma concentration ratio (B/P ratio). This ratio quantifies the amount of the drug in the brain tissue relative to its concentration in the blood. A higher ratio generally indicates better penetration.
Data from various preclinical studies in rodent models have been compiled to compare the BBB penetration of several PARP inhibitors. It is important to note that these values are drawn from different studies and may not be directly comparable due to variations in experimental conditions.
| PARP Inhibitor | Brain-to-Plasma (B/P) Concentration Ratio | Animal Model | Key Findings & Citations |
| Veliparib | Not directly reported in a comparative mouse study | Non-human primate | A cerebrospinal fluid (CSF)-to-plasma ratio of 0.57 was reported.[1] Stated to have "high brain penetration" in mice.[2] |
| Niraparib | 0.85 - 0.99 | Rat | Showed significant brain penetration.[3] |
| Pamiparib | ~0.20 | Mouse | Demonstrated the highest brain exposure in a direct comparison with talazoparib, olaparib, and niraparib.[4] Not a substrate for P-gp or BCRP efflux pumps.[4] |
| Rucaparib | 0.11 | Mouse | Brain penetration is limited by efflux transporters.[5] |
| Talazoparib | 0.02 | Mouse | Exhibited the lowest brain-to-plasma ratio in a comparative study, with its penetration significantly limited by the P-glycoprotein (P-gp) efflux pump.[5] |
| Olaparib | Not consistently reported as a B/P ratio | Mouse | Brain penetration is known to be limited by efflux transporters.[3] |
It is noteworthy that a review of CNS-penetrant PARP inhibitors indicated a general brain/plasma ratio range of 0.09 to 0.4.[6] While a specific comparative value for Veliparib in mice is not available, its known ability to cross the BBB suggests its ratio likely falls within this range.
The variability in these ratios is significantly influenced by the interaction of these drugs with efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Several PARP inhibitors, including Veliparib, Olaparib, Rucaparib, and Talazoparib, are known substrates for these transporters, which actively pump the drugs out of the brain, thereby limiting their CNS concentration.[5] In contrast, Pamiparib has been identified as a poor substrate for these efflux pumps, which may contribute to its higher brain-to-plasma ratio.[4]
Furthermore, the pharmacokinetic profile of Veliparib within the brain is a crucial factor. Studies in mice have shown that while Veliparib concentrations in brain tissue peak shortly after administration, they are nearly undetectable after six hours, indicating a short half-life within the CNS.[7]
Experimental Methodologies
The determination of a PARP inhibitor's brain-to-plasma concentration ratio is a key experiment in preclinical development. The following is a generalized protocol based on methodologies described in the cited literature.
In Vivo Brain and Plasma Pharmacokinetic Analysis
Objective: To determine the concentration of a PARP inhibitor in the brain and plasma over time to calculate the brain-to-plasma concentration ratio.
Animal Model: Male CD-1 or C57BL/6 mice are commonly used. For studies involving tumor models, immunodeficient mice (e.g., nude or SCID) are used with intracranial xenografts of human cancer cell lines.
Drug Administration:
-
PARP inhibitors are typically administered orally (p.o.) via gavage.
-
The dosage is determined based on previously established efficacious doses in other preclinical models or scaled from human clinical trial doses.
Sample Collection:
-
At predetermined time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours), cohorts of mice are euthanized.
-
Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma.
-
Immediately following blood collection, the brain is perfused with saline to remove any remaining blood. The whole brain is then carefully excised, weighed, and snap-frozen in liquid nitrogen.
Sample Analysis:
-
Plasma samples are typically subjected to protein precipitation to extract the drug.
-
Brain tissue is homogenized in a suitable buffer. The homogenate then undergoes a similar extraction process to isolate the drug.
-
The concentrations of the PARP inhibitor in the plasma and brain extracts are quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for accurate drug quantification.
Data Analysis:
-
The brain-to-plasma concentration ratio (B/P ratio) is calculated at each time point by dividing the drug concentration in the brain (ng/g of tissue) by the drug concentration in the plasma (ng/mL).
-
The area under the curve (AUC) for both brain and plasma concentration-time profiles can also be calculated to determine the total drug exposure in each compartment.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of PARP inhibitors involves the disruption of the DNA damage repair pathway. This is particularly effective in cancer cells with pre-existing defects in other DNA repair mechanisms, such as those with BRCA1/2 mutations, leading to a concept known as synthetic lethality.
References
- 1. A phase I trial of veliparib (ABT-888) and temozolomide in children with recurrent CNS tumors: a Pediatric Brain Tumor Consortium report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Veliparib exerts protective effects in intracerebral hemorrhage mice by inhibiting the inflammatory response and accelerating hematoma resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PARP Inhibitors for Sensitization of Alkylation Chemotherapy in Glioblastoma: Impact of Blood-Brain Barrier and Molecular Heterogeneity [frontiersin.org]
- 6. Penetrating the brain tumor space with DNA damage response inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Veliparib Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Response to Veliparib: A Comparative Guide to Biomarkers in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Veliparib (ABT-888), an oral poly (ADP-ribose) polymerase (PARP) inhibitor, has shown promise in the treatment of various solid tumors, particularly those with deficiencies in DNA damage repair pathways. The efficacy of Veliparib, both as a monotherapy and in combination with chemotherapy, is significantly influenced by the molecular characteristics of the tumor. This guide provides a comprehensive comparison of key biomarkers being investigated to predict response to Veliparib, supported by quantitative data from clinical trials and detailed experimental protocols.
Key Predictive Biomarkers
The landscape of predictive biomarkers for PARP inhibitors like Veliparib is rapidly evolving. The most well-established biomarkers are related to deficiencies in the homologous recombination repair (HRR) pathway. This guide will focus on the following key biomarkers:
-
BRCA1/2 Mutations: Germline and somatic mutations in the BRCA1 and BRCA2 genes are the most well-known predictors of response to PARP inhibitors.
-
Homologous Recombination Deficiency (HRD): A broader measure of genomic instability resulting from a deficient HRR pathway, often quantified by a genomic instability score (GIS).
-
"BRCA-like" Phenotype: A term used to describe tumors that lack BRCA1/2 mutations but exhibit a molecular signature suggestive of HRD.
-
LP52 Gene Expression Signature: A 52-gene signature that has been explored as a predictive biomarker for Veliparib in combination with chemotherapy in non-small cell lung cancer.
Quantitative Data from Clinical Trials
The following tables summarize the performance of Veliparib in patient populations stratified by these key biomarkers.
Table 1: Efficacy of Veliparib in Patients with BRCA Mutations
| Tumor Type | Treatment | Patient Population | Response Rate (ORR) | Progression-Free Survival (PFS) | Hazard Ratio (HR) | Citation(s) |
| Ovarian Cancer | Veliparib Monotherapy | gBRCA-mutated, platinum-resistant | 20% | - | - | [1] |
| Ovarian Cancer | Veliparib Monotherapy | gBRCA-mutated, platinum-sensitive | 35% | - | - | [1] |
| Breast Cancer | Veliparib + Carboplatin/Paclitaxel | gBRCA-mutated | - | 13.0 months (vs. 12.5 months with chemo alone) | - | [2] |
| Breast Cancer | Veliparib + Cisplatin/Vinorelbine | gBRCA-mutated | - | 6-month PFS: 71% (vs. 30% in BRCA-wt) | - | [3] |
Table 2: Efficacy of Veliparib based on Homologous Recombination Deficiency (HRD) Status
| Tumor Type | Treatment | Patient Population | Median PFS | Hazard Ratio (HR) | Citation(s) |
| Triple-Negative Breast Cancer (TNBC) | Veliparib + Cisplatin | BRCA-like (HRD-positive) | 5.9 months (vs. 4.2 months with cisplatin alone) | 0.53 | [4] |
| Ovarian Cancer | Veliparib + Chemo (maintenance) | HRD (BRCAwt) | 22.9 months (vs. 19.8 months with chemo alone) | 0.76 | [5] |
| Ovarian Cancer | Veliparib + Chemo (maintenance) | HR Proficient (HRP) | 15.0 months (vs. 11.5 months with chemo alone) | 0.765 | [5] |
Table 3: Efficacy of Veliparib with LP52 Gene Signature in Squamous Non-Small Cell Lung Cancer (sqNSCLC)
| Treatment | Patient Population | Median Overall Survival (OS) | Hazard Ratio (HR) | Citation(s) |
| Veliparib + Carboplatin/Paclitaxel | LP52-positive | 14.0 months (vs. 9.6 months with chemo alone) | 0.66 | [6] |
| Veliparib + Carboplatin/Paclitaxel | LP52-negative | 11.0 months (vs. 14.4 months with chemo alone) | 1.33 | [6] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Detailed methodologies for the key biomarker assays are provided below.
BRCA1/2 Mutation Analysis
-
Objective: To detect germline or somatic mutations in the BRCA1 and BRCA2 genes.
-
Methodology: Next-Generation Sequencing (NGS) of DNA extracted from peripheral blood (for germline mutations) or formalin-fixed paraffin-embedded (FFPE) tumor tissue (for somatic mutations).
-
DNA Extraction: DNA is isolated from the patient sample using commercially available kits.
-
Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.
-
Target Enrichment: The library is enriched for the coding regions and exon-intron boundaries of BRCA1 and BRCA2 using hybrid-capture or amplicon-based methods.
-
Sequencing: The enriched library is sequenced on an NGS platform (e.g., Illumina).
-
Data Analysis: Sequencing reads are aligned to the human reference genome, and variants (single nucleotide variants, insertions, and deletions) are identified and annotated. Large genomic rearrangements are also assessed.
-
Homologous Recombination Deficiency (HRD) Assessment (Myriad myChoice® HRD)
-
Objective: To quantify genomic instability as a surrogate for HRD.
-
Methodology: The Myriad myChoice® HRD test is a next-generation sequencing-based assay performed on DNA from FFPE tumor tissue. It determines a Genomic Instability Score (GIS) by measuring three genomic features: Loss of Heterozygosity (LOH), Telomeric Allelic Imbalance (TAI), and Large-Scale State Transitions (LST).[1][2][3][7][8]
-
DNA Extraction and Library Preparation: As described for BRCA1/2 analysis.
-
NGS and Data Analysis: Genome-wide single nucleotide variants are identified.
-
GIS Calculation:
-
LOH: The number of genomic regions of a certain size that display loss of one of the parental alleles.
-
TAI: The number of regions with allelic imbalance that extend to the telomere but do not cross the centromere.
-
LST: The number of chromosomal breaks between adjacent regions of at least 10 megabases.
-
-
HRD Status Determination: The GIS is calculated based on an algorithm combining the LOH, TAI, and LST scores. A predefined cutoff (e.g., ≥42 or ≥33 in different studies) is used to classify tumors as HRD-positive or HRD-negative.[5][9]
-
"BRCA-like" Phenotype Determination (as per SWOG S1416 trial)
-
Objective: To identify tumors without germline BRCA1/2 mutations that exhibit characteristics of HRD.
-
Methodology: This involves a composite of four biomarker assessments on tumor tissue. A tumor is classified as "BRCA-like" if it is positive for at least one of the following:[4]
-
HRD Genomic Instability Score: ≥42, as determined by a commercial assay like Myriad myChoice®.
-
Somatic BRCA1/2 Mutation: A deleterious mutation in BRCA1 or BRCA2 detected in the tumor tissue.
-
BRCA1 Promoter Methylation: Epigenetic silencing of the BRCA1 gene, typically assessed by methylation-specific PCR (MSP) or pyrosequencing.
-
Germline Mutation in other HRR Genes: Deleterious mutations in other genes involved in the homologous recombination repair pathway (e.g., PALB2, ATM, CHEK2), excluding BRCA1/2.
-
LP52 Gene Expression Signature
-
Objective: To predict benefit from Veliparib in combination with chemotherapy in sqNSCLC.
-
Methodology: The LP52 signature is a 52-gene expression profile originally identified in peripheral blood mononuclear cells of patients with idiopathic pulmonary fibrosis.[1] Its application in oncology is an area of active investigation.
-
RNA Extraction: Total RNA is extracted from FFPE tumor tissue.
-
Gene Expression Profiling: The expression levels of the 52 genes are quantified using a platform such as the NanoString nCounter® Analysis System.
-
Risk Classification: A "Scoring Algorithm for Molecular Subphenotypes (SAMS)" is used to classify patients into "LP52-positive" (high-risk) or "LP52-negative" (low-risk) groups. The exact algorithm and the list of the 52 genes are proprietary and not publicly available.
-
Conclusion
The selection of patients most likely to benefit from Veliparib is crucial for optimizing its therapeutic potential. While BRCA1/2 mutations remain the most robust predictive biomarker, the concept of HRD and the "BRCA-like" phenotype have expanded the potential patient population. Emerging biomarkers like the LP52 gene signature may further refine patient selection in specific tumor types. The choice of biomarker and the corresponding assay should be guided by the tumor type, the clinical context, and the availability of validated testing methodologies. This guide provides a framework for understanding and comparing these key biomarkers to aid in the ongoing research and development of Veliparib and other PARP inhibitors.
References
- 1. Validating a 52-gene risk profile for outcome prediction in Idiopathic Pulmonary Fibrosis: an international multicentre cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of the 52-Gene Risk Score to Identify Patients with Idiopathic Pulmonary Fibrosis at Greater Risk of Mortality in the Era of Antifibrotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP3606518A1 - Methods and compositions for detecting and modulating an immunotherapy resistance gene signature in cancer - Google Patents [patents.google.com]
- 4. WO2019232542A2 - Methods and compositions for detecting and modulating microenvironment gene signatures from the csf of metastasis patients - Google Patents [patents.google.com]
- 5. Identification and validation of differentially expressed transcripts by RNA-sequencing of formalin-fixed, paraffin-embedded (FFPE) lung tissue from patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of Molecular Subtypes and a Prognostic Signature Based on Inflammation-Related Genes in Colon Adenocarcinoma [frontiersin.org]
- 7. Spatially distinct molecular patterns of gene expression in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transcriptome Analyses of Liver Sinusoidal Endothelial Cells Reveal a Consistent List of Candidate Genes Associated with Endothelial Dysfunction and the Fibrosis Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Veliparib's trapping efficiency with other PARP inhibitors
A detailed guide for researchers on the comparative PARP-DNA trapping potency of Veliparib relative to other prominent PARP inhibitors.
The therapeutic efficacy of Poly (ADP-ribose) polymerase (PARP) inhibitors is not solely dependent on their catalytic inhibition but also significantly on their ability to "trap" the PARP enzyme onto DNA. This trapping of the PARP-DNA complex is a potent form of cellular lesion that is particularly cytotoxic to cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The efficiency of this trapping mechanism varies considerably among different PARP inhibitors, influencing their clinical activity. This guide provides a comparative analysis of the trapping efficiency of Veliparib against other well-established PARP inhibitors, supported by experimental data and methodologies.
Quantitative Comparison of PARP Trapping Potency
The ability of various PARP inhibitors to trap PARP1 on DNA has been quantified in several studies. The data presented below is a synthesis of findings from key literature, highlighting the relative potency of each inhibitor. A lower value indicates a more potent trapping agent.
| PARP Inhibitor | Relative Trapping Potency (Olaparib = 1) | IC50 for PARP1 Trapping (µM) in cell-based assays | Key Characteristics |
| Veliparib | Weakest | ~2.5 - 5.0 | Primarily a catalytic inhibitor with very low trapping activity. |
| Olaparib | 1 | ~0.05 - 0.1 | Considered the benchmark for trapping potency in many studies. |
| Rucaparib | ~1.5 - 2.5 | ~0.02 - 0.04 | Exhibits greater trapping ability than Olaparib. |
| Niraparib | ~5 - 10 | ~0.005 - 0.01 | A potent PARP trapper, significantly more so than Olaparib and Rucaparib. |
| Talazoparib | ~100 - 200 | ~0.0005 - 0.001 | The most potent PARP-DNA trapper among the approved inhibitors by a significant margin. |
Experimental Protocols
The data presented above is typically generated using a variety of cellular and biochemical assays. A common method is the in-cell PARP-DNA trapping assay, which quantifies the amount of PARP1 bound to chromatin.
Protocol: In-Cell PARP-DNA Trapping Assay
-
Cell Culture and Treatment:
-
Human cancer cell lines (e.g., U2OS, HeLa) are cultured in appropriate media.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the PARP inhibitors (e.g., Veliparib, Olaparib, etc.) for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.
-
-
Cell Lysis and Fractionation:
-
After treatment, the cells are washed with ice-cold PBS.
-
A two-step lysis procedure is employed to separate the soluble cytoplasmic and nuclear proteins from the chromatin-bound proteins.
-
First, a buffer containing a mild detergent (e.g., Triton X-100) is used to lyse the cell membrane and release soluble proteins. The supernatant containing this fraction is collected.
-
The remaining pellet, which contains the chromatin and associated proteins, is then washed to remove any residual soluble proteins.
-
-
Chromatin Fraction Solubilization:
-
The chromatin pellet is resuspended and sonicated in a high-salt buffer containing DNase to shear the DNA and release the chromatin-bound proteins, including the trapped PARP1.
-
-
Quantification of Trapped PARP1:
-
The protein concentration of the solubilized chromatin fraction is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are then analyzed by Western blotting.
-
The Western blot is probed with a primary antibody specific for PARP1. A loading control, such as histone H3, is also probed to ensure equal loading of the chromatin fraction.
-
The intensity of the PARP1 band in each lane is quantified using densitometry software.
-
-
Data Analysis:
-
The amount of trapped PARP1 for each treatment condition is normalized to the loading control.
-
The results are then expressed as a fold change relative to the vehicle control.
-
The IC50 for PARP1 trapping is calculated by plotting the normalized trapped PARP1 levels against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanism of PARP Trapping
The following diagram illustrates the catalytic cycle of PARP1 and the mechanism by which inhibitors can lead to the trapping of the PARP1-DNA complex.
Caption: Mechanism of PARP1 trapping by PARP inhibitors.
This guide illustrates that Veliparib is a weak PARP trapper compared to other inhibitors like Olaparib, and especially Niraparib and Talazoparib. This difference in trapping efficiency is a critical factor in their respective mechanisms of action and clinical applications. Researchers should consider the desired balance between catalytic inhibition and PARP trapping when selecting an inhibitor for their studies.
Veliparib's Efficacy: A Comparative Analysis in p53-Wild-Type and p53-Mutant Cancer Cells
A comprehensive review of preclinical data suggests that the therapeutic response to the PARP inhibitor Veliparib is nuanced by the p53 tumor suppressor status of cancer cells. While Veliparib demonstrates activity in both p53-wild-type and p53-mutant settings, the underlying molecular mechanisms and cellular outcomes can differ, impacting its effectiveness as a monotherapy and in combination with other anticancer agents.
The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a pivotal role in orchestrating the cellular response to DNA damage, including cell cycle arrest, apoptosis, and DNA repair. Mutations in the TP53 gene are among the most common genetic alterations in human cancers, frequently leading to dysfunctional DNA damage response pathways and contributing to therapeutic resistance. Veliparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2, is designed to exploit deficiencies in DNA repair. This guide provides a comparative assessment of Veliparib's effects in cancer cells with functional (wild-type) versus non-functional (mutant) p53, supported by experimental data and detailed methodologies.
Quantitative Assessment of Veliparib's Cellular Effects
The differential response to Veliparib based on p53 status can be observed across several key cellular processes, including cell cycle progression and the induction of apoptosis, particularly when used in combination with DNA-damaging agents.
Cell Cycle Distribution
Studies suggest that Veliparib's direct impact on the cell cycle as a monotherapy is less dependent on p53 status compared to other PARP inhibitors like Olaparib.[1] However, when combined with DNA-damaging agents like topotecan, Veliparib enhances G2/M cell cycle arrest in both p53-wild-type and p53-mutant or -null cell lines.[2] This suggests that while the initiation of cell cycle arrest may be p53-independent, the underlying signaling pathways that are augmented by Veliparib can differ.
| Cell Line | p53 Status | Treatment | % Cells in G2 Phase | Reference |
| HCT-116 | Wild-type | Topotecan | Increased | [2] |
| HCT-116 | Wild-type | Veliparib + Topotecan | Further Increased | [2] |
| HCT-116 | Null | Topotecan | Increased | [2] |
| HCT-116 | Null | Veliparib + Topotecan | Further Increased | [2] |
Apoptosis and Cell Death
Veliparib has been shown to enhance apoptosis and cell death induced by DNA-damaging agents in both p53-wild-type and p53-mutant cancer cells. The combination of Veliparib and topotecan, for instance, leads to a marked increase in cell death compared to topotecan alone, irrespective of p53 functionality.[2] This indicates that Veliparib can potentiate the cytotoxic effects of chemotherapy through both p53-dependent and p53-independent mechanisms.
| Cell Line | p53 Status | Treatment | Relative Change in Cell Death | Reference |
| HCT-116 | Wild-type | Veliparib + Topotecan | Markedly Enhanced | [2] |
| HCT-116 | Null | Veliparib + Topotecan | Markedly Enhanced | [2] |
| p53-mutant lines | Mutant | Veliparib + Topotecan | Enhanced | [2] |
Signaling Pathways and Experimental Workflows
The interplay between PARP inhibition by Veliparib and the p53 signaling pathway is complex. In response to DNA damage, PARP activation is an early event. Veliparib blocks this, leading to the accumulation of DNA single-strand breaks, which can convert to more lethal double-strand breaks during DNA replication.
In p53-wild-type cells, the DNA damage can activate p53, leading to the transcription of downstream targets that mediate cell cycle arrest (e.g., p21) and apoptosis. In p53-mutant cells, these canonical p53-mediated responses are absent. However, Veliparib can still enhance the cytotoxicity of DNA-damaging agents, likely through alternative pathways involving other DNA damage response proteins.
Figure 1. Simplified signaling pathways of Veliparib response in p53-wild-type versus p53-mutant cells.
The experimental workflow to assess the differential response to Veliparib typically involves a series of in vitro assays performed on isogenic or p53-status-defined cell lines.
References
A Comparative Analysis of the Safety Profiles of Veliparib and Other Approved PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations. While their efficacy is well-established, their safety and tolerability are critical considerations in clinical practice and drug development. This guide provides an objective comparison of the safety profile of Veliparib with other approved PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib. The information is supported by experimental data from clinical trials, with a focus on quantitative comparisons, detailed methodologies for safety assessment, and visual representations of key biological pathways and experimental workflows.
Comparative Safety Profile of PARP Inhibitors
The safety profiles of PARP inhibitors are characterized by a range of on-target and off-target toxicities. The most common adverse events (AEs) are a class effect and include hematological and gastrointestinal toxicities. However, the incidence and severity of these AEs can vary among the different inhibitors, likely due to differences in their potency, PARP trapping efficiency, and off-target effects.[1]
Quantitative Comparison of Common Adverse Events
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) of Grade 3 or higher severity observed in clinical trials for Veliparib and other approved PARP inhibitors. It is important to note that direct comparisons between trials should be made with caution due to differences in study populations, trial designs, and dosing regimens.
| Adverse Event (Grade ≥3) | Veliparib | Olaparib | Niraparib | Rucaparib | Talazoparib |
| Hematological | |||||
| Anemia | 4.2% - 48% | ~22% | ~31% | ~27% | ~43% |
| Neutropenia | 2% - 88% | ~17% | ~30% | ~15% | ~15% |
| Thrombocytopenia | 2% - 32% | ~11% | ~39% | ~18% | ~6% |
| Non-Hematological | |||||
| Nausea | 4.2% | ~1-3% | ~1-2% | ~1-2% | <1% |
| Vomiting | 4.2% - 50.7% (any grade) | <1% | <1% | ~2% | <1% |
| Fatigue/Asthenia | ~2% | ~4% | ~3% | ~13% | ~4% |
Data compiled from various clinical trial sources. The range for Veliparib reflects data from monotherapy and combination therapy trials. Percentages for other inhibitors are approximate values from key clinical trials for context.
Experimental Protocols for Safety Assessment in Clinical Trials
The safety and tolerability of PARP inhibitors in clinical trials are rigorously evaluated using standardized methodologies. These protocols are designed to systematically collect, grade, and manage adverse events.
Key Components of Safety Monitoring:
-
Adverse Event Reporting and Grading: Adverse events are graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[2][3][4][5][6] This system provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to AE).
-
Regular Monitoring: Patients undergo regular monitoring, which includes:
-
Physical examinations.
-
Vital sign measurements.
-
Complete blood counts (CBC) with differential: Typically performed at baseline, weekly for the first month, and then monthly thereafter to monitor for hematological toxicities.[7]
-
Serum chemistry panels: To monitor renal and hepatic function.
-
-
Dose Modifications: Protocols include specific guidelines for dose interruptions, reductions, or discontinuations based on the severity and type of adverse event. For instance, Grade 3 or 4 hematological toxicities often require dose interruption until recovery, followed by a dose reduction.
-
Supportive Care: Prophylactic and symptomatic treatments are administered to manage common side effects. For example, antiemetics are often prescribed to prevent or treat nausea and vomiting.[8]
Signaling Pathways and Experimental Workflows
PARP Inhibition and DNA Damage Repair
PARP inhibitors exert their cytotoxic effects by interfering with the repair of DNA single-strand breaks (SSBs). This leads to the accumulation of SSBs, which can collapse replication forks and generate DNA double-strand breaks (DSBs). In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to cell death. This mechanism is known as synthetic lethality.
References
- 1. Frontiers | Evaluation of the Efficacy and Safety of PARP Inhibitors in Advanced-Stage Epithelial Ovarian Cancer [frontiersin.org]
- 2. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Use and misuse of common terminology criteria for adverse events in cancer clinical trials | springermedizin.de [springermedizin.de]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. bioportal.bioontology.org [bioportal.bioontology.org]
- 7. Safety and management of niraparib monotherapy in ovarian cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hematological Toxicities with PARP Inhibitors in Prostate Cancer: A Systematic Review and Meta-Analysis of Phase II/III Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the impact of Veliparib on the tumor microenvironment compared to Talazoparib
A detailed guide for researchers, scientists, and drug development professionals on the differential impacts of two prominent PARP inhibitors on the tumor's immune landscape, supported by experimental data and detailed methodologies.
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. Beyond their direct cytotoxic effects on tumor cells, there is growing evidence that PARP inhibitors can modulate the tumor microenvironment (TME), influencing anti-tumor immune responses. This guide provides a comparative analysis of two notable PARP inhibitors, Veliparib and Talazoparib, focusing on their respective impacts on the TME. While both drugs effectively inhibit PARP enzymes, emerging data suggests potential differences in their immunomodulatory properties.
Comparative Efficacy on the Tumor Microenvironment
Current research provides more extensive evidence for the immunomodulatory effects of Talazoparib compared to Veliparib. Studies on Talazoparib have demonstrated its ability to induce a more inflamed TME, characterized by increased infiltration of immune cells and activation of innate immune signaling pathways. Data on Veliparib's direct impact on the immune landscape of the TME is less comprehensive, with most studies focusing on its synergistic effects with chemotherapy and radiotherapy.
Quantitative Data Summary
The following tables summarize the available quantitative data on the impact of Veliparib and Talazoparib on key components of the tumor microenvironment.
Table 1: Impact on Tumor-Infiltrating Lymphocyte Populations
| Parameter | Veliparib | Talazoparib | Source |
| CD3+ T Cell Density | Data not available | Significantly increased in intratumoral and stromal compartments | [1] |
| CD8+ Cytotoxic T Cell Density | Data not available | Significantly increased in intratumoral and stromal compartments | [1][2] |
| PD-1+ Immune Cells | Data not available | No significant difference observed pre- and post-treatment | [1] |
Table 2: Impact on Other Immune Cells and Checkpoint Molecules
| Parameter | Veliparib | Talazoparib | Source |
| CD68+ Macrophage Infiltration | Data not available | Increased infiltration observed | [2][3] |
| PD-L1 Expression in Tumor Cells | Data not available | Increased protein expression observed | [2][3] |
| PD-L1 Expression in Macrophages | Data not available | Increased protein expression observed | [2][3] |
Signaling Pathways and Mechanisms of Action
A key pathway implicated in the immunomodulatory effects of PARP inhibitors is the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. Inhibition of PARP leads to an accumulation of cytoplasmic DNA fragments from damaged cancer cells. These DNA fragments are sensed by cGAS, which in turn activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines. This cascade can enhance the recruitment and activation of immune cells, such as T cells and macrophages, into the tumor microenvironment.
Preclinical and clinical studies have shown that Talazoparib can activate the cGAS-STING pathway, leading to an enhanced anti-tumor immune response.[2][3] While it is hypothesized that Veliparib may also engage this pathway, particularly in combination with DNA-damaging agents like radiation, direct evidence of its standalone capacity to activate cGAS-STING and its downstream immunological consequences is less established.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the key experimental protocols used in studies assessing the impact of PARP inhibitors on the TME.
Multiplex Immunofluorescence (mIF) for Immune Cell Infiltration
This technique allows for the simultaneous detection, quantification, and spatial analysis of multiple immune cell markers within a single tissue section.
Protocol Outline (based on Talazoparib studies[1]):
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor biopsies (pre- and post-treatment) are sectioned.
-
Staining: Sections are stained using a multiplex immunofluorescence panel. A typical panel for assessing T-cell and macrophage infiltration includes antibodies against:
-
Pan-cytokeratin (to identify tumor cells)
-
CD3 (pan T-cell marker)
-
CD8 (cytotoxic T-cell marker)
-
CD68 (macrophage marker)
-
PD-1 (immune checkpoint receptor)
-
PD-L1 (immune checkpoint ligand)
-
-
Imaging: Stained slides are scanned using a multispectral imaging system (e.g., Vectra Polaris).
-
Image Analysis: Specialized software (e.g., inForm, Halo) is used to unmix the fluorescent signals and perform cell segmentation and phenotyping. This allows for the quantification of different immune cell populations within the tumor and stromal compartments.
-
Spatial Analysis: The spatial distribution and interactions between different cell types are analyzed to understand the architecture of the immune infiltrate.
RNA Profiling for Gene Expression Analysis
RNA sequencing and targeted gene expression panels can provide insights into the molecular pathways modulated by PARP inhibitors.
Protocol Outline (based on Talazoparib studies[2][3]):
-
RNA Extraction: RNA is extracted from pre- and post-treatment tumor biopsies.
-
Library Preparation and Sequencing: For RNA sequencing, libraries are prepared and sequenced to obtain a comprehensive transcriptomic profile.
-
Targeted Gene Expression Analysis: Alternatively, targeted panels (e.g., NanoString PanCancer IO 360™) can be used to quantify the expression of a curated set of genes related to the tumor microenvironment and immune response.
-
Data Analysis: Bioinformatic analysis is performed to identify differentially expressed genes and enriched pathways (e.g., cGAS-STING pathway, interferon signaling) between pre- and post-treatment samples.
Cytokine and Chemokine Profiling
Multiplex bead arrays or ELISA can be used to measure the levels of various cytokines and chemokines in patient plasma or tumor lysates, providing a snapshot of the inflammatory state of the TME.
Protocol Outline:
-
Sample Collection: Blood samples (for plasma) or tumor biopsies are collected pre- and post-treatment.
-
Sample Processing: Plasma is isolated from blood samples, and tumor biopsies are homogenized to create lysates.
-
Multiplex Assay: A multiplex bead array (e.g., Luminex) or a panel of ELISAs is used to simultaneously quantify a range of cytokines and chemokines (e.g., interferons, interleukins, TNF-α).
-
Data Analysis: Changes in cytokine and chemokine levels between pre- and post-treatment samples are analyzed to determine the impact of the PARP inhibitor on the inflammatory milieu.
Conclusion and Future Directions
The available evidence suggests that Talazoparib has a notable impact on the tumor microenvironment, promoting an immunologically "hot" phenotype characterized by increased T-cell and macrophage infiltration and activation of the cGAS-STING pathway. This provides a strong rationale for combining Talazoparib with immunotherapies such as checkpoint inhibitors.
For Veliparib, while its efficacy in combination with DNA-damaging agents is well-documented, its standalone immunomodulatory effects remain less clear. Future research should focus on dedicated studies to characterize the impact of Veliparib on the TME, including detailed analysis of immune cell infiltration, cytokine profiles, and the activation of innate immune sensing pathways. Head-to-head preclinical and clinical studies directly comparing the immunomodulatory properties of Veliparib and Talazoparib would be invaluable for optimizing their clinical application and for the rational design of combination therapies. Understanding the nuances of how different PARP inhibitors shape the tumor microenvironment will be crucial for maximizing their therapeutic potential and improving patient outcomes.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Veliparib Dihydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Veliparib dihydrochloride (ABT-888), a PARP inhibitor used in research. Adherence to these procedural steps is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Veliparib is classified as a hazardous drug, and its disposal is governed by stringent federal, state, and local regulations.
Waste Management and Disposal Plan
This compound and any materials contaminated with it must be managed as hazardous waste. The following table summarizes the disposal procedures for different types of waste generated during research activities involving this compound.
| Waste Category | Description | Disposal Procedure | Regulatory Framework |
| Unused/Expired Veliparib | Pure drug substance, unused solutions, or expired stock. | Must be disposed of as non-creditable hazardous pharmaceutical waste.[1][2] Do not dispose of down the drain or in regular trash.[1][3] The waste must be collected in a designated, properly labeled, sealed, and leak-proof container.[1][4] Engage a licensed hazardous waste disposal company for pickup and incineration.[4] | EPA 40 CFR Part 266 Subpart P, state, and local regulations.[2][5] |
| Empty Containers | Vials and containers that originally held this compound. | Even if considered "empty," containers of antineoplastic agents like Veliparib should be managed as hazardous waste as a best practice.[3] Place empty, unrinsed containers directly into the hazardous waste container designated for Veliparib waste. | EPA 40 CFR Part 266 Subpart P and institutional policies.[2] |
| Contaminated Labware | Pipette tips, serological pipettes, flasks, tubes, etc., that have come into direct contact with Veliparib. | All disposable labware must be considered hazardous waste. Collect in a designated hazardous waste container that is clearly labeled.[4][6] Do not attempt to clean for reuse unless a validated decontamination procedure is in place. | OSHA guidelines and institutional safety protocols.[4] |
| Contaminated PPE | Gloves, gowns, masks, and other personal protective equipment worn when handling Veliparib. | Dispose of as trace chemotherapy waste in designated hazardous waste containers.[6] These containers should be clearly marked to distinguish them from regular trash.[4] | USP <800>, NIOSH, and OSHA recommendations.[7] |
| Spill Cleanup Materials | Absorbent pads, wipes, and other materials used to clean a Veliparib spill. | All materials used to clean up a spill of a hazardous drug are considered hazardous waste.[6] Collect all cleanup debris in the designated hazardous waste container. | EPA, OSHA, and institutional spill response procedures.[6] |
Experimental Protocol: Spill Decontamination
In the event of a this compound spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
Personnel Requirements:
-
Only personnel trained in handling hazardous drugs and spill cleanup should perform this procedure.
-
A minimum of two trained individuals should be involved in the cleanup of any significant spill.
Personal Protective Equipment (PPE):
-
Outer Gloves: Two pairs of chemotherapy-tested nitrile gloves.
-
Gown: A disposable gown resistant to chemotherapy drugs.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the scale of the spill and the form of the chemical (e.g., fine powder).
Decontamination Materials:
-
Hazardous drug spill kit.
-
Absorbent, plastic-backed pads.
-
Chemo-grade wipes.
-
Designated hazardous waste container, clearly labeled.
-
Detergent solution.
-
Sterile water.
Procedure:
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all required personal protective equipment before beginning cleanup.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with damp absorbent pads to avoid aerosolizing the powder.
-
For liquid spills: Cover the spill with absorbent pads, starting from the outside and working inward.
-
-
Clean the Area:
-
Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in the designated hazardous waste container.
-
Clean the spill area with a detergent solution, followed by sterile water, using chemo-grade wipes. Perform this cleaning process three times.
-
-
Doff PPE: Remove PPE in the reverse order it was put on, ensuring no contact with the contaminated exterior. Dispose of all PPE as hazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water.
-
Document the Incident: Report the spill to the laboratory supervisor and the institutional safety office, and complete any required incident reports.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. ovid.com [ovid.com]
- 4. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. epa.gov [epa.gov]
- 6. ph.health.mil [ph.health.mil]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Personal protective equipment for handling Veliparib dihydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Veliparib dihydrochloride. The following procedural guidance is designed to ensure the safe handling and disposal of this compound, minimizing exposure risks and ensuring laboratory safety.
This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1] It is also suspected of causing genetic defects and of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[2] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[1][2][3]
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving & Unpacking | Single-use, chemotherapy-rated gloves. If packaging is compromised, consider respiratory protection. |
| Weighing & Aliquoting (Solid Form) | Double, chemotherapy-rated gloves, a protective gown (impermeable, long-sleeved, with a closed back), safety goggles with side-shields, and a hair cover. All handling of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure.[1][4] |
| Solution Preparation & Handling | Double, chemotherapy-rated gloves, a protective gown, and safety goggles with side-shields.[1][4] All work should be conducted in a chemical fume hood.[1] |
| Spill Cleanup | Wear a self-contained breathing apparatus, chemical-resistant gloves, and protective clothing.[1] |
Handling and Storage
Safe Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Do not eat, drink, or smoke when using this product.[1][2][3]
-
Contaminated work clothing should not be allowed out of the workplace.[1][3]
-
Ensure adequate ventilation and provide an accessible safety shower and eye wash station.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
For long-term storage, it is recommended to store at -20°C.[5][6]
Accidental Release Measures
In the event of a spill, evacuate personnel to a safe area.[1] Use full personal protective equipment, including a self-contained breathing apparatus.[1] Prevent further leakage or spillage if safe to do so. Absorb solutions with a liquid-binding material and decontaminate surfaces with alcohol.[1]
First Aid Measures
-
If on skin: Wash with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical advice.[3]
-
If in eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
-
If inhaled: Move to fresh air. If breathing is difficult, give artificial respiration.[3]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1] Do not empty into drains.[3] Waste materials should be treated as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
